Multi-kinase-IN-2
Description
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Properties
Molecular Formula |
C34H35N5O3 |
|---|---|
Molecular Weight |
561.7 g/mol |
IUPAC Name |
methyl 2-hydroxy-3-[N-[4-[2-methyl-5-[(4-methylpiperazin-1-yl)methyl]pyrrol-1-yl]phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate |
InChI |
InChI=1S/C34H35N5O3/c1-23-9-13-28(22-38-19-17-37(2)18-20-38)39(23)27-14-11-26(12-15-27)35-32(24-7-5-4-6-8-24)31-29-16-10-25(34(41)42-3)21-30(29)36-33(31)40/h4-16,21,36,40H,17-20,22H2,1-3H3 |
InChI Key |
UEHBCQCTHATHQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O)CN6CCN(CC6)C |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: Mechanism of Action of Multi-kinase-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Multi-kinase-IN-2, a potent orally active angiokinase inhibitor. The information presented herein is curated for professionals in the fields of oncology, pharmacology, and drug discovery to facilitate a deeper understanding of this compound's therapeutic potential. This document details its target profile, impact on cellular signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the potent and selective inhibition of multiple receptor tyrosine kinases (RTKs) crucial for tumor angiogenesis, growth, and survival. Its primary mechanism involves targeting key angiokinases, thereby disrupting the signaling cascades that promote the formation of new blood vessels, a process essential for tumor expansion and metastasis. Furthermore, this compound impacts other oncogenic kinases, leading to the induction of apoptosis and the attenuation of key survival pathways within cancer cells.
Target Kinase Profile
This compound has demonstrated significant inhibitory activity against a range of kinases. The following table summarizes the available quantitative data on its inhibitory potency, presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
| Target Kinase | IC50 (nM) | Kinase Family |
| VEGFR-1 (Flt-1) | 31 ± 2.1 | VEGFR |
| VEGFR-2 (KDR) | 6.5 ± 0.9 | VEGFR |
| VEGFR-3 (Flt-4) | 6.3 ± 0.5 | VEGFR |
| PDGFRα | Data not available | PDGFR |
| PDGFRβ | Data not available | PDGFR |
| FGFR-1 | Data not available | FGFR |
| c-Kit | Data not available | RTK Class III |
| LYN | Data not available | Src Family Kinase |
Absence of data indicates that specific IC50 values were not available in the reviewed literature.
Cellular Signaling Pathways
This compound significantly modulates critical intracellular signaling pathways that are frequently dysregulated in cancer. By inhibiting its primary kinase targets, the compound effectively blocks downstream signaling cascades, leading to a reduction in cell proliferation and survival.
Inhibition of Angiogenesis Signaling
The primary therapeutic rationale for this compound is its potent inhibition of the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). These receptors are pivotal in mediating angiogenesis.
An In-depth Technical Guide to the Target Kinases of Multi-kinase-IN-2 (Utilizing Sorafenib as a Reference)
Disclaimer: The specific compound "Multi-kinase-IN-2" is not documented in publicly available scientific literature. Therefore, this guide utilizes Sorafenib (Nexavar®, BAY 43-9006), a well-characterized multi-kinase inhibitor, as a representative example to fulfill the detailed technical requirements of this request. All data and methodologies presented herein pertain to Sorafenib.
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the target kinases, inhibitory activities, relevant signaling pathways, and key experimental protocols for evaluating the compound's mechanism of action.
Core Target Profile
Sorafenib is an oral multi-kinase inhibitor that targets key enzymes involved in both tumor cell proliferation and tumor angiogenesis (the formation of new blood vessels that supply tumors).[1] Its mechanism of action is dual, focusing on serine/threonine kinases within the tumor cell and receptor tyrosine kinases (RTKs) on the cell surface and within the tumor vasculature.[1]
The primary kinase targets of Sorafenib include:
-
Raf Kinases: Raf-1 (C-Raf) and both wild-type and mutant B-Raf.[2] These are critical components of the RAS/RAF/MEK/ERK signaling pathway that regulates cell division and survival.[3]
-
Receptor Tyrosine Kinases (RTKs):
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Specifically VEGFR-1, VEGFR-2, and VEGFR-3, which are crucial for angiogenesis.[1][4]
-
Platelet-Derived Growth Factor Receptor (PDGFR): PDGFR-β, which plays a role in angiogenesis and tumor microenvironment maintenance.[1][4]
-
Other RTKs: Stem cell factor receptor (c-KIT), FMS-like tyrosine kinase 3 (FLT3), and the RET proto-oncogene, which are implicated in various oncogenic processes.[4][5]
-
Quantitative Inhibition Data
The inhibitory activity of Sorafenib has been quantified against a panel of purified kinases using in-vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.
Table 1: In-Vitro Kinase Inhibition Profile of Sorafenib (Cell-Free Assays)
| Target Kinase | IC50 (nM) | Kinase Family | Primary Pathway |
| Raf-1 | 6 | Serine/Threonine | RAS/RAF/MEK/ERK |
| B-Raf (wild-type) | 22 | Serine/Threonine | RAS/RAF/MEK/ERK |
| B-Raf (V600E mutant) | 38 | Serine/Threonine | RAS/RAF/MEK/ERK |
| VEGFR-1 | 26 | Tyrosine | Angiogenesis |
| VEGFR-2 | 90 | Tyrosine | Angiogenesis |
| VEGFR-3 | 20 | Tyrosine | Angiogenesis |
| PDGFR-β | 57 | Tyrosine | Angiogenesis |
| c-KIT | 68 | Tyrosine | Oncogenesis |
| FLT3 | 58 | Tyrosine | Oncogenesis |
| RET | 43 | Tyrosine | Oncogenesis |
| FGFR-1 | 580 | Tyrosine | Oncogenesis |
| Data compiled from multiple sources.[2][6] |
Table 2: Cellular Activity of Sorafenib in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | ~6.0 - 7.1 |
| HuH-7 | Hepatocellular Carcinoma | MTT Assay | ~7.1 - 11.0 |
| MDA-MB-231 | Breast Cancer | Cell Proliferation | 2.6 |
| Kasumi-1 | Acute Myeloid Leukemia | DIMSCAN | 0.02 |
| Cellular IC50 values can vary based on the assay conditions and duration of exposure.[2][7][8][9] |
Core Signaling Pathways and Mechanisms of Action
Sorafenib exerts its anti-cancer effects by simultaneously blocking two major pathways essential for tumor growth and survival.
Inhibition of the RAF/MEK/ERK Pathway
The RAS/RAF/MEK/ERK pathway is a central signaling cascade that transmits extracellular signals to the cell nucleus, promoting cell proliferation, differentiation, and survival. Sorafenib directly inhibits Raf kinases (Raf-1 and B-Raf), preventing the phosphorylation and activation of MEK1/2. This blockade halts the downstream phosphorylation of ERK1/2, ultimately leading to decreased cell proliferation and induction of apoptosis.[2][3]
Inhibition of Angiogenesis via VEGFR and PDGFR
Angiogenesis is a critical process for tumor growth beyond a few millimeters, providing oxygen and nutrients. Tumors secrete growth factors like VEGF and PDGF, which bind to their respective receptors (VEGFR, PDGFR) on endothelial cells and pericytes. This activation triggers signaling cascades that lead to the formation of new blood vessels. Sorafenib inhibits VEGFR-1, -2, -3 and PDGFR-β, thereby blocking these pro-angiogenic signals, which results in reduced tumor vascularization and can lead to tumor necrosis.[1][10]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Sorafenib.
In-Vitro Raf-1 Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of Sorafenib to inhibit the phosphorylation of a substrate (MEK-1) by a specific kinase (Raf-1).
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 20 mM Tris (pH 8.2), 100 mM NaCl, 5 mM MgCl₂, and 0.15% β-mercaptoethanol.
-
Enzyme/Substrate Mix: Prepare a mixture containing recombinant human Raf-1 enzyme (~80 ng) and inactive MEK-1 substrate (~1 µg) in assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of Sorafenib in 50% DMSO/water. The final concentration in the assay should typically range from 0.1 nM to 10 µM.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the desired concentration of Sorafenib (final DMSO concentration should be ≤1%).
-
Add the enzyme/substrate mix to each well.
-
Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding γ-[³³P]ATP to a final concentration of 10 µM.
-
Incubate the plate at 32°C for 25 minutes with gentle agitation.
-
-
Detection:
-
Stop the reaction by adding phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter mat. The phosphorylated MEK-1 will bind to the filter, while unbound ATP will not.
-
Wash the filter mat multiple times with 1% phosphoric acid.
-
Measure the amount of incorporated ³³P on the filter mat using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Sorafenib concentration relative to a DMSO-only control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding:
-
Seed human cancer cells (e.g., HepG2) into a 96-well plate at a density of approximately 3,000-5,000 cells per well.
-
Incubate overnight in complete medium (e.g., DMEM with 10% FBS) to allow for cell attachment.
-
-
Compound Treatment:
-
The following day, replace the medium with fresh medium containing increasing concentrations of Sorafenib (e.g., 0.1 µM to 50 µM). Include a DMSO-only vehicle control.
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.
-
-
Solubilization and Measurement:
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution on a microplate reader at a wavelength of ~570 nm.
-
-
Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (set to 100% viability).
-
Plot the percent viability against the log of Sorafenib concentration to determine the cellular IC50 value.[8]
-
Western Blot Analysis for Phospho-ERK Inhibition
This technique is used to detect the levels of specific proteins and their phosphorylation status in cell lysates.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., Daoy medulloblastoma cells) and allow them to attach.
-
Treat the cells with various concentrations of Sorafenib (e.g., 2.5, 5, 10 µM) for a specified time (e.g., 24 hours).
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the total protein concentration of each lysate using a protein assay such as the Bio-Rad Protein Assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK).
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total ERK1/2 and/or a housekeeping protein like β-actin.
-
Quantify the band intensities to determine the reduction in p-ERK levels relative to total ERK and the control group.[11]
-
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Initial testing (stage 1) of the multi-targeted kinase inhibitor sorafenib by the pediatric preclinical testing program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the Discovery and Synthesis of Novel Multi-Kinase Inhibitors Targeting CDK5
An Introduction to a New Frontier in Glioblastoma-Targeted Multi-Kinase Inhibition
The landscape of cancer therapeutics is continually evolving, with a significant focus on the development of targeted therapies that can overcome the limitations of traditional chemotherapy. Multi-kinase inhibitors, which can simultaneously modulate the activity of several key signaling proteins, represent a promising strategy to enhance therapeutic efficacy and combat drug resistance. While the specific compound "Multi-kinase-IN-2" is not prominently documented in publicly available scientific literature, this guide will provide a comprehensive overview of the discovery, synthesis, and mechanism of action of a recently identified series of potent multi-kinase inhibitors. This technical paper will focus on a set of novel [pyrimidin-2-yl]amino-furo[3,2-b]-furyl-urea/amide analogues, specifically compounds 4, 27, 36, and 42 , which have demonstrated significant potential against glioblastoma by targeting Cyclin-Dependent Kinase 5 (CDK5) and other key kinases.[1][2]
This document is intended for researchers, scientists, and drug development professionals, providing a detailed examination of the discovery workflow, synthesis protocols, quantitative biological data, and the underlying signaling pathways.
Discovery Workflow: A Computationally Driven Approach
The identification of this novel class of multi-kinase inhibitors was a result of a sophisticated, computationally-driven discovery process. This workflow integrated molecular dynamics simulations with virtual screening to identify promising scaffolds from a large chemical database.
The discovery process commenced with the creation of a reliable 3D model of the inactive "DFG-out" conformation of CDK5, a state that is often targeted for achieving inhibitor selectivity. This was achieved through advanced computational techniques like metadynamics and molecular dynamics simulations.[1] This model was then used for a large-scale virtual screening of the ZINC15 biogenic database. The screening identified a promising chemical scaffold: [pyrimidin-2-yl]amino-furo[3,2-b]-furyl-urea/amide. From this scaffold, several analogues were synthesized and subjected to rigorous in vitro testing to validate their biological activity.
Quantitative Biological Data
The synthesized compounds were evaluated for their inhibitory activity against a panel of kinases and their anti-proliferative effects in glioblastoma cell lines. The results are summarized in the tables below.
Table 1: In Vitro Kinase Inhibitory Activity (IC50, μM)
| Compound | CDK5 | CDK2 | CDK9 | GSK-3α | GSK-3β |
| 4 | ~20 | ~20 | < 5 | 0.23-0.98 | < 5 |
| 27 | ~20 | ~20 | < 5 | 0.23-0.98 | < 5 |
| 36 | ~20 | ~20 | < 5 | 0.23-0.98 | < 5 |
| 42 | ~20 | ~20 | < 5 | 0.23-0.98 | < 5 |
Data extracted from the publication by Khan et al., J Med Chem, 2024.[1][2]
Table 2: Glioblastoma Cell Viability (IC50, μM at 72h)
| Compound | U87-MG | T98G | U251-MG |
| 4 | 10-40 | 10-40 | 10-40 |
| 27 | 10-40 | 10-40 | 10-40 |
| 36 | 10-40 | 10-40 | 10-40 |
| 42 | 10-40 | 10-40 | 10-40 |
Data extracted from the publication by Khan et al., J Med Chem, 2024.[1][2]
These data reveal that the compounds are potent multi-kinase inhibitors, with particularly strong activity against GSK-3α in the nanomolar range.[1][2] Their efficacy in the low micromolar range against multiple glioblastoma cell lines underscores their therapeutic potential.
Mechanism of Action and Signaling Pathways
These multi-kinase inhibitors achieve their anti-cancer effects by targeting key signaling pathways involved in cell cycle progression, proliferation, and survival. The primary target, CDK5, is aberrantly activated in glioblastoma and contributes to tumor progression. By inhibiting CDK5, as well as other critical kinases like CDK2, CDK9, and GSK-3, these compounds can induce cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the inhibitor scaffold and the key biological assays used for their characterization.
General Synthesis of [Pyrimidin-2-yl]amino-furo[3,2-b]-furyl-urea Analogues
The synthesis of the target compounds is a multi-step process that begins with the construction of the core furo[3,2-b]furan ring system, followed by the introduction of the pyrimidine and urea moieties.
Step 1: Synthesis of the Furo[3,2-b]furanone Core
-
A solution of a substituted furan-2(5H)-one (1.0 eq) and a suitable α-haloketone (1.2 eq) in a polar aprotic solvent such as DMF is treated with a non-nucleophilic base like DBU (1.5 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Amination of the Furo[3,2-b]furanone Core
-
The furo[3,2-b]furanone (1.0 eq) is dissolved in a suitable solvent like methanol.
-
A solution of ammonia in methanol (excess) is added and the mixture is stirred in a sealed vessel at 60-80 °C for 24-48 hours.
-
The solvent is removed under reduced pressure to yield the crude amino-furo[3,2-b]furan derivative.
Step 3: Coupling with a Substituted Pyrimidine
-
The amino-furo[3,2-b]furan derivative (1.0 eq) and a 2-chloropyrimidine derivative (1.1 eq) are dissolved in a solvent such as isopropanol.
-
A base, for example, diisopropylethylamine (DIPEA) (2.0 eq), is added to the mixture.
-
The reaction is heated to reflux for 12-24 hours.
-
After cooling, the product is isolated by filtration or extraction and purified by chromatography.
Step 4: Urea/Amide Formation
-
To a solution of the pyrimidinylamino-furo[3,2-b]furan derivative (1.0 eq) in a solvent like dichloromethane, a desired isocyanate or acid chloride (1.2 eq) is added.
-
For urea formation with an isocyanate, the reaction is typically stirred at room temperature for 4-12 hours.
-
For amide formation with an acid chloride, a base such as triethylamine (1.5 eq) is added, and the reaction is stirred at room temperature for 2-6 hours.
-
The reaction is monitored by TLC, and upon completion, the mixture is washed with water and brine.
-
The organic layer is dried and concentrated, and the final product is purified by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against CDK5, CDK2, CDK9, GSK-3α, and GSK-3β was determined using a luminescence-based kinase assay.
-
Materials: Recombinant human kinases, appropriate peptide substrates, ATP, and a commercial kinase activity assay kit (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Kinase reactions are set up in a 384-well plate format.
-
Each well contains the respective kinase, its peptide substrate, and ATP in a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
The test compounds are serially diluted in DMSO and added to the wells to achieve a range of final concentrations. Control wells receive DMSO only.
-
The reaction is initiated by the addition of ATP and incubated at 30 °C for a specified time (e.g., 60 minutes).
-
The kinase reaction is stopped, and the amount of ADP produced is quantified using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Glioblastoma Cell Viability Assay (MTT Assay)
The cytotoxic effects of the inhibitors on glioblastoma cell lines (U87-MG, T98G, and U251-MG) were assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Materials: Glioblastoma cell lines, DMEM or other suitable cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, MTT reagent, and DMSO.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing various concentrations of the test compounds (and a DMSO vehicle control).
-
The cells are incubated for 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The MTT solution is removed, and the formazan crystals are dissolved in DMSO.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.
-
Conclusion and Future Directions
The discovery of these potent [pyrimidin-2-yl]amino-furo[3,2-b]-furyl-urea/amide based multi-kinase inhibitors represents a significant advancement in the search for novel therapeutics for glioblastoma. The computationally-driven discovery approach proved to be highly effective in identifying a promising chemical scaffold. The synthesized analogues demonstrate potent inhibition of key kinases involved in glioblastoma pathogenesis and exhibit significant anti-proliferative activity in relevant cancer cell lines.
Future efforts will likely focus on lead optimization to improve the potency, selectivity, and pharmacokinetic properties of these compounds. Further in vivo studies in animal models of glioblastoma are warranted to evaluate their therapeutic efficacy and safety profiles. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing fight against this devastating disease.
References
Multi-kinase-IN-2 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multi-kinase-IN-2, also known as compound 7h, is a potent, orally active angiokinase inhibitor with significant potential in oncology research and development. This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activities. It details its inhibitory effects against a range of kinases crucial for tumor angiogenesis and cell proliferation, including Vascular Endothelial Growth Factor Receptors (VEGFR-1/2/3), Platelet-Derived Growth Factor Receptors (PDGFRα/β), Fibroblast Growth Factor Receptor 1 (FGFR-1), and the non-receptor tyrosine kinases LYN and c-KIT. This document consolidates available data on its mechanism of action, including the attenuation of key signaling pathways, and provides detailed experimental protocols for assays demonstrating its anti-cancer effects.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name (3Z)-methyl 3-(((4-(5-((4-methylpiperazin-1-yl)methyl)-2-methyl-1H-pyrrol-1-yl)phenyl)amino)(phenyl)methylene)-2-oxo-2,3-dihydro-1H-indole-6-carboxylate. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 2095628-21-8 |
| Molecular Formula | C₃₄H₃₅N₅O₃ |
| Molar Mass | 561.69 g/mol |
| Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| Stability | Not specified in available literature |
Chemical Structure:
Caption: A simplified representation of the core chemical moieties of this compound.
Biological Activity and Target Profile
This compound demonstrates potent inhibitory activity against several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases that are pivotal in tumor angiogenesis, growth, and survival.
| Target Kinase | IC₅₀ (nM) |
| VEGFR-1 | Data not available |
| VEGFR-2 | Data not available |
| VEGFR-3 | Data not available |
| PDGFRα | Data not available |
| PDGFRβ | Data not available |
| FGFR-1 | Data not available |
| c-KIT | Data not available |
| LYN | Data not available |
Quantitative data for IC₅₀ values are not currently available in the public domain, though the compound is described as having "excellent inhibitory activity" against these targets.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously blocking multiple signaling pathways essential for tumor progression. By inhibiting VEGFR, PDGFR, and FGFR, it disrupts tumor-associated angiogenesis, cutting off the blood and nutrient supply to the tumor. Inhibition of c-KIT and LYN, which are involved in various cellular processes including proliferation and survival, further contributes to its anti-tumor activity.
A key mechanism of action is the attenuation of the PI3K/AKT and RAS/RAF/MEK/ERK signaling cascades.[1] These pathways are frequently dysregulated in cancer and are critical for cell proliferation, survival, and apoptosis resistance.
Caption: Signaling pathways inhibited by this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Specific parameters for this compound may need to be optimized.
Cell Viability and Proliferation (Colony Formation Assay)
This assay assesses the ability of single cells to proliferate and form colonies, a measure of clonogenic survival.
Workflow:
Caption: Workflow for a colony formation assay.
Detailed Protocol:
-
Cell Seeding: Plate cells (e.g., HT-29, MKN74, HepG2) in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation.
-
Treatment: The following day, treat the cells with a range of concentrations of this compound (e.g., 0, 1, 3, 10 µM).
-
Incubation: Incubate the plates for 10-14 days in a humidified incubator at 37°C with 5% CO₂, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells gently with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution such as 100% methanol for 15 minutes.
-
Remove the methanol and stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Washing and Drying: Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition compared to the untreated control.
Assessment of Protein Phosphorylation (Western Blot)
This technique is used to detect the phosphorylation status of key signaling proteins like AKT and ERK.
Workflow:
Caption: Western blot workflow for phosphorylation analysis.
Detailed Protocol:
-
Cell Treatment and Lysis:
-
Culture cells (e.g., HT-29, MKN74, HepG2) to 70-80% confluency.
-
Treat with this compound (e.g., 0, 1, 3 µM) for 24 hours.
-
Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated AKT (e.g., p-AKT Ser473) and phosphorylated ERK (e.g., p-ERK1/2 Thr202/Tyr204) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total AKT and total ERK as loading controls.
-
Quantify the band intensities to determine the relative levels of phosphorylated proteins.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for apoptosis analysis by flow cytometry.
Detailed Protocol:
-
Cell Treatment: Culture cells (e.g., HT-29, MKN74, HepG2) and treat with this compound (e.g., 0, 1, 3 µM) for 72 hours.
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-positive, PI-negative cells are considered early apoptotic.
-
FITC-positive, PI-positive cells are considered late apoptotic or necrotic.
-
FITC-negative, PI-negative cells are viable.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
Pharmacokinetics and In Vivo Activity
This compound is described as being orally active. In a mouse xenograft model, oral administration of 100 mg/kg once daily for 18 days resulted in a mild inhibition of tumor growth, with a tumor growth inhibition (TGI) value of 13.39%.[1] Further pharmacokinetic studies are required to fully characterize its absorption, distribution, metabolism, and excretion (ADME) profile.
Synthesis
Conclusion
This compound is a promising anti-cancer agent that targets multiple key kinases involved in tumor angiogenesis and proliferation. Its ability to inhibit VEGFR, PDGFR, FGFR, c-KIT, and LYN, and consequently attenuate AKT and ERK signaling, provides a strong rationale for its further investigation as a potential therapeutic. The experimental protocols provided in this guide offer a framework for researchers to further elucidate its mechanism of action and evaluate its efficacy in various cancer models. Future studies should focus on obtaining precise IC₅₀ values, a detailed pharmacokinetic profile, and a complete understanding of its synthesis.
References
Multi-Kinase-IN-2 (Sorafenib): An In-depth Technical Guide to its Signaling Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the multi-kinase inhibitor Sorafenib, a potent small molecule that has garnered significant attention in cancer therapy. Sorafenib is a prime example of a "Multi-kinase-IN-2" type inhibitor, characterized by its ability to target multiple key kinases involved in tumor cell proliferation and angiogenesis. This document details the primary signaling pathways modulated by Sorafenib, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for its characterization. The information is intended to serve as a valuable resource for researchers and drug development professionals working in the field of oncology and kinase inhibitor research.
Introduction to Multi-Kinase Inhibition and Sorafenib
The paradigm of cancer treatment has shifted towards targeted therapies that exploit the specific molecular vulnerabilities of tumor cells. Protein kinases, which play a central role in signal transduction pathways regulating cell growth, differentiation, and survival, are critical targets for these therapies.[1][2][3][4][5] Multi-kinase inhibitors, such as Sorafenib, offer the advantage of simultaneously blocking multiple oncogenic signaling pathways, potentially leading to enhanced efficacy and overcoming resistance mechanisms.[1][2][3][4][5]
Sorafenib, initially identified as a Raf kinase inhibitor, has been shown to inhibit a broad spectrum of kinases, including serine/threonine kinases and receptor tyrosine kinases (RTKs).[1][2][3][4][5][6][7][8][9][10][11] Its dual mechanism of action involves the inhibition of tumor cell proliferation through the RAF/MEK/ERK pathway and the suppression of tumor angiogenesis by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[4][7][8]
Primary Signaling Pathways Inhibited by Sorafenib
Sorafenib's therapeutic effects are attributed to its ability to modulate several critical signaling cascades. The primary pathways affected are the RAF/MEK/ERK pathway, which is crucial for cell proliferation, and the VEGFR and PDGFR signaling pathways, which are central to angiogenesis.
RAF/MEK/ERK Signaling Pathway
The RAF/MEK/ERK pathway, also known as the MAPK (Mitogen-Activated Protein Kinase) pathway, is a key signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth, proliferation, and survival. Sorafenib directly inhibits both wild-type and mutant BRAF, as well as CRAF (RAF-1), thereby blocking the downstream phosphorylation of MEK and ERK.[4][7][8] This inhibition leads to the downregulation of proteins like cyclin D1, which is essential for cell cycle progression, and ultimately results in cell cycle arrest and apoptosis.[6][7][8]
VEGFR and PDGFR Signaling Pathways
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This process is primarily driven by signaling through VEGFRs and PDGFRs on endothelial cells. Sorafenib inhibits the tyrosine kinase activity of VEGFR-1, VEGFR-2, VEGFR-3, and PDGFR-β.[1][4][11] By blocking these receptors, Sorafenib prevents the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, ultimately resulting in the inhibition of tumor angiogenesis and a reduction in tumor blood supply.
Quantitative Data on Kinase Inhibition
The inhibitory activity of Sorafenib against a panel of kinases has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of an inhibitor.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| Serine/Threonine Kinases | |||
| RAF-1 | 6 | Cell-free | [10][11] |
| B-RAF | 22 | Cell-free | [10][11] |
| B-RAF (V600E) | 38 | Cell-free | [10] |
| Receptor Tyrosine Kinases | |||
| VEGFR-1 | - | - | [1][9] |
| VEGFR-2 | 90 | Cell-free | [10][11] |
| VEGFR-3 | 20 | Cell-free | [10][11] |
| PDGFR-β | 57 | Cell-free | [10][11] |
| c-KIT | 68 | Cell-free | [10][11] |
| FLT3 | 58 | Cell-free | [10][11] |
| FGFR-1 | 580 | Cell-free | [10][11] |
| RET | - | - | [1][4][9] |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used.
The IC50 values of Sorafenib in various cancer cell lines have also been determined, reflecting its anti-proliferative effects.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | ~6 | [12][13] |
| Huh-7 | Hepatocellular Carcinoma | ~7.1 - 11.03 | [12][13] |
| PLC/PRF/5 | Hepatocellular Carcinoma | - | [7][8] |
| Kasumi-1 | Acute Myeloid Leukemia | 0.02 | [14] |
| MDA-MB-231 | Breast Cancer | 2.6 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to characterize the activity of multi-kinase inhibitors like Sorafenib.
Kinase Inhibition Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Serially dilute Sorafenib in DMSO to achieve a range of concentrations.
-
Prepare a solution of the purified target kinase in the reaction buffer.
-
Prepare a solution of the specific substrate (e.g., a synthetic peptide) and ATP (e.g., [γ-32P]ATP) in the reaction buffer.
-
-
Reaction Setup:
-
In a microplate, add the Sorafenib dilutions.
-
Add the purified kinase to each well.
-
Initiate the reaction by adding the substrate/ATP mixture.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection:
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filters to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each Sorafenib concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Sorafenib concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Western Blot Analysis
Western blotting is used to detect changes in the phosphorylation status of key signaling proteins within cells treated with an inhibitor.
Protocol:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[16]
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-phospho-ERK, anti-total-ERK) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Wash the membrane with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to the total protein levels.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding:
-
Drug Treatment:
-
MTT Addition:
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[18]
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.[18]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the control group.
-
Plot the percentage of viability against the drug concentration to determine the IC50 value.
-
Conclusion
Sorafenib serves as a quintessential example of a multi-kinase inhibitor, demonstrating efficacy through the simultaneous targeting of key signaling pathways involved in cancer cell proliferation and angiogenesis. This technical guide has provided a detailed overview of its mechanism of action, quantitative inhibitory data, and the experimental protocols necessary for its characterization. A thorough understanding of the signaling pathways affected by such inhibitors and the methodologies to study them is crucial for the continued development of targeted cancer therapies. This document aims to be a foundational resource for researchers dedicated to advancing the field of oncology through the exploration of novel kinase inhibitors.
References
- 1. ClinPGx [clinpgx.org]
- 2. Sorafenib: targeting multiple tyrosine kinases in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Sorafenib-based combined molecule targeting in treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 12. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Initial Testing (Stage 1) of the Multi-targeted Kinase Inhibitor Sorafenib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antifibrotic Activity of Sorafenib in Experimental Hepatic Fibrosis – Refinement of Inhibitory Targets, Dosing and Window of Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Layered Double Hydroxides-Loaded Sorafenib Inhibit Hepatic Stellate Cells Proliferation and Activation In Vitro and Reduce Fibrosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell viability assay [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
A Technical Deep Dive into Multi-Kinase Inhibitors: Mechanisms, Clinical Data, and Experimental Approaches
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of multi-kinase inhibitors (MKIs), a pivotal class of targeted therapeutics in oncology. We delve into their core mechanisms of action, present a comparative analysis of their efficacy and safety profiles through structured data, and offer detailed experimental protocols for their evaluation. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of these complex agents.
Introduction to Multi-Kinase Inhibitors
Protein kinases are fundamental regulators of a vast array of cellular processes, including growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Multi-kinase inhibitors are small molecule drugs designed to block the activity of several different protein kinases simultaneously. This polypharmacological approach is advantageous in oncology, as cancer is often a multifactorial disease driven by aberrations in multiple signaling pathways. By concurrently inhibiting key drivers of tumor growth, angiogenesis, and metastasis, MKIs can offer a potent and durable anti-cancer effect.
Mechanisms of Action
MKIs primarily function by competing with adenosine triphosphate (ATP) for binding to the catalytic domain of kinases, thereby preventing the phosphorylation of downstream substrates and disrupting aberrant signaling cascades. The promiscuity of these inhibitors, allowing them to bind to multiple kinases, is often due to the conserved nature of the ATP-binding pocket across the kinome. The specific kinases targeted by an MKI determine its therapeutic applications and its potential side-effect profile.
Quantitative Analysis of MKI Potency and Clinical Efficacy
The following tables summarize key quantitative data for a selection of prominent multi-kinase inhibitors, providing a comparative look at their biochemical potency and clinical performance in landmark trials.
Table 1: In Vitro Potency (IC50) of Selected Multi-Kinase Inhibitors Against Key Targets
| Drug | VEGFR1 (nM) | VEGFR2 (nM) | VEGFR3 (nM) | PDGFRβ (nM) | c-KIT (nM) | RET (nM) | RAF-1 (nM) | B-RAF (nM) | MET (nM) | FGFR1 (nM) | TIE2 (nM) |
| Sorafenib | 26 | 90[1] | 20[1] | 57[1] | 68[1] | 43 | 6[1] | 22[1] | - | - | - |
| Sunitinib | 10[2] | 10[2], 80[3][4] | 10[2] | 2[3][4] | Potent inhibitor[3][4] | - | - | - | - | >10-fold selective[3] | - |
| Regorafenib | 13[1][5] | 4.2[1][5] | 46[1][5] | 22[1][5] | 7[1][5] | 1.5[1][5] | 2.5[1][5] | 28[5] | - | 202[6] | 311[6] |
| Pazopanib | 10[1][7] | 30[1][7] | 47[1][7] | 84[1][7] | 140[1] | - | - | - | - | 74[1] | - |
| Axitinib | 0.1[2][8] | 0.2[2][8] | 0.1-0.3[2][8] | 1.6[8] | 1.7[8] | - | - | - | - | - | 89% inhibition[2] |
| Cabozantinib | 12[9] | 0.035[9][10][11] | 6[9] | 234[9] | 4.6[9][10][11] | 5.2[10][11] | - | - | 1.3[9][10][11] | 5,294[9] | 14.3[10][11] |
| Lenvatinib | 1.3 (Ki)[12] | 0.74 (Ki)[12] | 0.71 (Ki)[12] | Potent inhibitor[13] | 11 (Ki)[12] | 1.5 (Ki)[12] | - | - | - | 22 (Ki)[12] | - |
| Vandetanib | - | 40[14][15][16][17] | 110[15][16][17] | >1.1 µM[1] | >10 µM[1] | 100[14], 130[15][16] | - | - | - | >1.1 µM[1] | >1.1 µM[1] |
| Ponatinib | - | 1.5[18] | - | 1.1[18] | - | - | - | - | - | 2.2[18] | - |
| Imatinib | - | - | - | 100[19][20] | 100[19][20] | - | - | - | - | - | - |
Note: IC50 values can vary depending on the assay conditions. Data is compiled from various sources and represents a general comparison.
Table 2: Landmark Clinical Trial Outcomes for Selected Multi-Kinase Inhibitors
| Drug | Indication | Trial | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Sorafenib | Advanced Renal Cell Carcinoma | TARGET | 5.5 months (vs. 2.8 months with placebo)[21] | 17.8 months (vs. 14.3 months with placebo)[21] |
| Sunitinib | Gastrointestinal Stromal Tumor (GIST) | Phase I/II | Not specified | Not specified |
| Regorafenib | Metastatic Colorectal Cancer | CORRECT | 2.0 months (vs. 1.7 months with placebo)[5] | 6.4 months (vs. 5.0 months with placebo)[10][22] |
| Cabozantinib | Progressive Medullary Thyroid Cancer | EXAM | 11.2 months (vs. 4.0 months with placebo)[23][24] | 26.6 months (vs. 21.1 months with placebo)[23] |
| Radioiodine-Refractory Differentiated Thyroid Cancer | COSMIC-311 | 9.2 months (papillary), 11.2 months (follicular) (vs. 1.9 and 2.5 months with placebo, respectively)[11] | Not reached in either group at interim analysis[16] | |
| Lenvatinib | Unresectable Hepatocellular Carcinoma | REFLECT | 6.68 months (pooled median)[25] | 13.6 months (vs. 12.3 months with sorafenib)[26] |
| Radioactive Iodine-Refractory Differentiated Thyroid Cancer | SELECT | 18.3 months (vs. 3.6 months with placebo) | Not reached in lenvatinib arm (vs. not reached in placebo arm) |
Table 3: Common Adverse Events (Grade ≥3) Associated with Selected Multi-Kinase Inhibitors
| Adverse Event | Sorafenib | Sunitinib | Regorafenib | Cabozantinib | Lenvatinib |
| Hypertension | 3%[27] | 8%[4] | 13%[2] | 15% | 17.7%[8] |
| Hand-Foot Skin Reaction | 6%[27] | 5%[4] | 16%[2] | 13% | 3%[28] |
| Diarrhea | 8%[29] | 5%[4] | 7% | 13% | 9%[28] |
| Fatigue | 5%[27] | 10%[4] | 6%[2] | 11%[30] | 10%[28] |
| Nausea | <5% | 4%[4] | <5% | 4% | <5% |
| Stomatitis/Mucositis | <5% | 2%[4] | 2% | 5% | 2% |
| Decreased Appetite | <5% | 3%[4] | 3% | 7% | 10%[18] |
| Proteinuria | Not commonly reported as Grade ≥3 | Not commonly reported as Grade ≥3 | Not commonly reported as Grade ≥3 | 3% | 10%[18][28] |
| Thrombocytopenia | Not commonly reported as Grade ≥3 | Not commonly reported as Grade ≥3 | 2% | 2% | 25.4%[8] |
Note: Frequencies are approximate and can vary based on the specific clinical trial, patient population, and dosage. Adverse events are graded according to the Common Terminology Criteria for Adverse Events (CTCAE)[9][31][32][33].
Key Signaling Pathways Targeted by MKIs
The efficacy of multi-kinase inhibitors stems from their ability to modulate complex and interconnected signaling networks. Below are representations of several key pathways frequently targeted by these agents.
Caption: Simplified VEGFR signaling pathway.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified PDGFR signaling pathway.
Experimental Protocols for MKI Evaluation
Standardized and robust experimental protocols are critical for the preclinical evaluation of multi-kinase inhibitors. Below are detailed methodologies for two fundamental assays.
In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant Kinase
-
Kinase-specific substrate
-
Multi-kinase inhibitor compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the multi-kinase inhibitor in kinase buffer containing a final concentration of 1-5% DMSO.
-
Kinase Reaction: a. In a 384-well plate, add 2 µL of the diluted MKI or vehicle control (kinase buffer with DMSO). b. Add 4 µL of the recombinant kinase solution (e.g., 1 ng/µL in kinase buffer) to each well. c. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding 4 µL of a substrate/ATP solution (e.g., 0.2 µg/µL substrate and 10 µM ATP in kinase buffer). e. Incubate for 1 hour at room temperature.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. d. Incubate for 1 hour at room temperature in the dark.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Proliferation Assay (MTS/MTT Assay)
This protocol outlines a method to assess the effect of a multi-kinase inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Multi-kinase inhibitor compound
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear-bottom plates
-
Plate reader capable of absorbance measurement
Procedure:
-
Cell Seeding: a. Harvest and count cells. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. c. Incubate the plate overnight to allow cells to attach.
-
Compound Treatment: a. Prepare a serial dilution of the multi-kinase inhibitor in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted MKI or vehicle control. c. Incubate the plate for 72 hours.
-
Cell Viability Measurement: a. Add 20 µL of MTS or MTT reagent to each well. b. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percent inhibition of proliferation for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Caption: Workflow for a cell-based proliferation assay.
Challenges and Future Directions
Despite their clinical success, multi-kinase inhibitors are associated with several challenges. The broad-spectrum activity that contributes to their efficacy can also lead to off-target effects and a range of adverse events. Furthermore, the development of acquired resistance remains a significant hurdle.
Future research in this field is focused on several key areas:
-
Development of more selective MKIs: Designing inhibitors with optimized kinase selectivity profiles to maximize on-target efficacy while minimizing off-target toxicities.
-
Combination therapies: Investigating the synergistic effects of MKIs with other therapeutic modalities, such as immunotherapy and chemotherapy.
-
Biomarker discovery: Identifying predictive biomarkers to select patient populations most likely to respond to a particular MKI.
-
Overcoming resistance: Elucidating the mechanisms of resistance and developing strategies to circumvent them, including the design of next-generation inhibitors.
The continued evolution of our understanding of kinase biology and the application of innovative drug discovery technologies will undoubtedly lead to the development of more effective and safer multi-kinase inhibitors for the treatment of cancer.
References
- 1. onclive.com [onclive.com]
- 2. Adverse events risk associated with regorafenib in the treatment of advanced solid tumors: meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kidney cancer, Sorafenib doubles progression-free survival - Xagena [xagena.it]
- 4. Sutent (Sunitinib Malate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Regorafenib Lengthens Survival in Colorectal Cancer With KRAS Mutations | MDedge [mdedge.com]
- 6. Adverse events of sorafenib in hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Safety and efficacy profile of lenvatinib in cancer therapy: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hcp.myeloma.org.uk [hcp.myeloma.org.uk]
- 10. Phase III Study Confirms Regorafenib’s Survival Benefit in Metastatic Colorectal Cancer - The ASCO Post [ascopost.com]
- 11. onclive.com [onclive.com]
- 12. Analysis of adverse events of sunitinib in patients treated for advanced renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Time profile of adverse events (AEs) from regorafenib (REG) treatment for metastatic colorectal cancer (mCRC) in the phase III CORRECT study. - ASCO [asco.org]
- 15. fiercepharma.com [fiercepharma.com]
- 16. Cabozantinib Prolongs Progression-Free Survival in Previously Treated Radioiodine-Refractory Differentiated Thyroid Cancer - The ASCO Post [ascopost.com]
- 17. Analysis of toxicity and clinical outcomes in full versus reduced starting dose cabozantinib in metastatic renal cell carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Adverse reactions observed in the SELECT trial [lenvimahcp.com]
- 19. Understanding the adverse event experience in the S-TRAC adjuvant trial of sunitinib for high-risk renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Phase I Study of Cabozantinib (XL184) in Patients with Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of sorafenib in advanced renal cell carcinoma patients: Results from a long-term study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Overall survival analysis of EXAM, a phase III trial of cabozantinib in patients with radiographically progressive medullary thyroid carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ascopubs.org [ascopubs.org]
- 25. Lenvatinib as First-Line Treatment for Unresectable Hepatocellular Carcinoma: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. targetedonc.com [targetedonc.com]
- 27. aacrjournals.org [aacrjournals.org]
- 28. Incidence and timing of common adverse events in Lenvatinib-treated patients from the SELECT trial and their association with survival outcomes. [vivo.weill.cornell.edu]
- 29. Prognostic significance of adverse events in patients with hepatocellular carcinoma treated with sorafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Management of Adverse Events Associated with Cabozantinib Therapy in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 31. dctd.cancer.gov [dctd.cancer.gov]
- 32. dermnetnz.org [dermnetnz.org]
- 33. bioportal.bioontology.org [bioportal.bioontology.org]
Therapeutic Potential of TG02: A Multi-Kinase Inhibitor Targeting Hematological Malignancies
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TG02 is a novel, orally bioavailable, pyrimidine-based multi-kinase inhibitor demonstrating significant therapeutic potential, particularly in the context of hematological malignancies.[1] Its unique inhibitory profile, targeting key players in cell cycle regulation, transcriptional control, and oncogenic signaling, positions it as a promising candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the available data on TG02, including its mechanism of action, quantitative preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
TG02 exerts its anti-neoplastic effects through the simultaneous inhibition of multiple kinases. Its primary targets include Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This multi-targeted approach allows TG02 to disrupt several critical cellular processes essential for cancer cell proliferation and survival.
The inhibition of transcriptional CDKs, particularly CDK7 and CDK9, leads to the suppression of RNA Polymerase II (RNA Pol II) phosphorylation.[3][4] This, in turn, results in the downregulation of short-lived and critical survival proteins, such as Mcl-1 and XIAP, ultimately triggering apoptosis through the BAX/BAK-dependent mitochondrial pathway.[3][4]
Concurrently, by targeting the JAK2 and FLT3 signaling pathways, TG02 can effectively block aberrant signaling cascades that drive the growth and survival of various leukemia and myeloproliferative neoplasm cells.[1] This dual mechanism of action—disrupting both cell cycle/transcriptional machinery and key oncogenic signaling pathways—underpins the potent anti-leukemic properties of TG02.[1][5]
Quantitative Data
The following tables summarize the in vitro and in vivo activity of TG02, as well as its pharmacokinetic properties in early clinical development.
Table 1: In Vitro Kinase Inhibitory Activity of TG02
| Target Kinase | IC50 (nM) |
| CDK1 | 19 |
| CDK2 | 11 |
| CDK7 | 37[3] |
| CDK9 | 3 - 10[3] |
| FLT3 | 19[3] |
| JAK2 | 19[3] |
Table 2: In Vitro Anti-proliferative Activity of TG02 in Human Tumor Cell Lines
| Cell Line | IC50 (nM) |
| Various Liquid Tumor Cell Lines | 68 - 230[6] |
Table 3: In Vivo Efficacy of TG02 in Leukemia Xenograft Models
| Animal Model | Dosing Regimen | Outcome |
| Murine model of FLT3-mutated leukemia (MV4-11) | 40 mg/kg, oral, daily for 21 days | Tumor regression |
| Disseminated AML model with wild-type FLT3 and JAK2 (HL-60) | Not specified | Prolonged survival[2] |
Table 4: Pharmacokinetic Parameters of TG02 in Humans (Phase I Study)
| Parameter | Value |
| Time to Maximum Plasma Concentration (Tmax) | 2 hours[7] |
| Elimination Half-life (t1/2) | ~7 hours[7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature for the evaluation of TG02.
In Vitro Kinase Assays
In vitro kinase assays were performed using recombinant enzymes and synthetic substrates to determine the potency of TG02 against its target kinases.[6] These assays were conducted by various contract research organizations, with ATP concentrations at or near the Km values for each respective kinase.[2]
Cell Proliferation Assay (MTS Assay)
The anti-proliferative activity of TG02 was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS).[2][8]
-
Tumor cell lines were seeded in the log-growth phase in 96-well plates.
-
Cells were treated with serial dilutions of TG02 in triplicate.
-
After a 48-hour incubation period, the MTS assay reagent was added to each well.
-
The absorbance was measured, and IC50 values were calculated using appropriate software (e.g., XLfit).[2][8]
Western Blot Analysis
Western blotting was employed to assess the effect of TG02 on intracellular signaling pathways.[6]
-
Cells were treated with TG02 at various concentrations and for different durations.
-
Cell lysates were prepared, and protein concentrations were determined.
-
Proteins were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against phosphorylated and total forms of target proteins (e.g., RNA Polymerase II Ser2 and Ser5, Mcl-1).[3][9]
-
Following incubation with secondary antibodies, protein bands were visualized using an appropriate detection system.
In Vivo Xenograft Studies
The in vivo efficacy of TG02 was evaluated in nude mouse xenograft models of leukemia.[1][6]
-
Human leukemia cell lines (e.g., MV4-11, HL-60) were implanted in nude mice.[1][6]
-
Once tumors were established, mice were treated with TG02 via oral gavage at specified doses and schedules.[6]
-
Tumor growth was monitored, and in some models, survival was the primary endpoint.[1][2]
-
Pharmacodynamic biomarkers were also assessed in tumor tissues.[6]
Phase I Clinical Trial in Recurrent High-Grade Gliomas
A dose-escalation, open-label Phase I study (NCT03904628) was conducted to evaluate the safety, tolerability, and pharmacokinetics of TG02 in patients with recurrent high-grade gliomas who had failed temozolomide treatment.[7]
-
Design: Traditional 3+3 dose-escalation design.[7]
-
Patient Population: Adults (18-75 years old) with histologically confirmed glioblastoma or anaplastic astrocytoma with disease progression after temozolomide.[7]
-
Treatment: TG02 capsules administered every 4 weeks.[7]
-
Primary Endpoints: Dose-limited toxicity (DLT) and maximum tolerated dose (MTD).[7]
-
Secondary Endpoints: Pharmacokinetic characteristics and preliminary efficacy.[7]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by TG02 and a typical experimental workflow for its evaluation.
Caption: Mechanism of action of TG02.
Caption: Preclinical evaluation workflow for TG02.
Conclusion
TG02 is a potent multi-kinase inhibitor with a well-defined mechanism of action that involves the dual inhibition of critical cell cycle/transcriptional regulators and key oncogenic signaling pathways. The available preclinical data demonstrates its significant anti-leukemic activity in both in vitro and in vivo models. Early clinical data has provided initial insights into its pharmacokinetic profile and safety in human subjects. The unique target profile of TG02 warrants further investigation, potentially in combination with other targeted agents, for the treatment of various hematological malignancies and potentially other cancers.
References
- 1. TG02, a novel oral multi-kinase inhibitor of CDKs, JAK2 and FLT3 with potent anti-leukemic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. profiles.foxchase.org [profiles.foxchase.org]
- 5. The multi-kinase inhibitor TG02 induces apoptosis and blocks B-cell receptor signaling in chronic lymphocytic leukemia through dual mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. TIPS-12 PHASE I CLINICAL STUDY OF TG02 CAPSULE IN THE TREATMENT OF RECURRENT HIGH-GRADE GLIOMAS WITH FAILED TMZ TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The multi-kinase inhibitor TG02 induces apoptosis and blocks B-cell receptor signaling in chronic lymphocytic leukemia through dual mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Sorafenib, a Multi-Kinase Inhibitor, in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sorafenib is a potent, orally bioavailable multi-kinase inhibitor that targets several key signaling pathways involved in tumor cell proliferation and angiogenesis.[1][2] It is approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[3][4] In a preclinical research setting, Sorafenib is a valuable tool for studying the effects of inhibiting multiple kinases simultaneously. These application notes provide detailed protocols for the use of Sorafenib in cell culture, including determining its cytotoxic effects and analyzing its impact on downstream signaling pathways.
Mechanism of Action
Sorafenib exerts its anti-tumor effects through a dual mechanism of action:
-
Inhibition of Tumor Cell Proliferation: Sorafenib targets the RAF/MEK/ERK signaling pathway (also known as the MAPK pathway) by inhibiting Raf-1 (c-Raf), wild-type B-Raf, and mutant B-Raf.[1][2] This pathway is frequently dysregulated in cancer and plays a crucial role in cell division and differentiation.[2]
-
Inhibition of Angiogenesis: Sorafenib inhibits several receptor tyrosine kinases (RTKs) involved in the formation of new blood vessels that supply nutrients to tumors. These include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3) and Platelet-Derived Growth Factor Receptor-β (PDGFR-β).[1][5]
By blocking these pathways, Sorafenib can induce apoptosis (programmed cell death) and suppress tumor growth.[6]
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of Sorafenib
| Kinase Target | IC50 (nM) |
| Raf-1 | 6[5] |
| B-Raf (wild-type) | 22[5] |
| B-Raf (V600E mutant) | 38[5] |
| VEGFR-1 | 26[5] |
| VEGFR-2 | 90[5] |
| VEGFR-3 | 20 |
| PDGFR-β | 57[5] |
| c-Kit | 68[5] |
| Flt-3 | 58 |
| RET | 43 |
| FGFR-1 | 580 |
Table 2: Cytotoxic Activity of Sorafenib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| HepG2 | Hepatocellular Carcinoma | 2.3 - 7.10 | 72[7][8] |
| Huh7 | Hepatocellular Carcinoma | ~6.0 - 11.03 | 48 - 72[8][9] |
| Hep3B | Hepatocellular Carcinoma | Not specified, dose-dependent inhibition up to 20 µM | 72[10] |
| MDA-MB-231 | Breast Cancer | 2.6 | Not specified[11] |
Experimental Protocols
Preparation of Sorafenib Stock Solution
Sorafenib is typically supplied as a lyophilized powder.[12]
-
To prepare a 10 mM stock solution, reconstitute 10 mg of Sorafenib in 1.57 ml of DMSO.[12]
-
Mix thoroughly by vortexing until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.[13]
Note: Sorafenib is poorly soluble in water and ethanol.[12]
Cell Culture and Treatment
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[14]
-
Seed the cells in multi-well plates at a predetermined density and allow them to attach overnight.[9]
-
The next day, replace the medium with fresh medium containing various concentrations of Sorafenib. A vehicle control (e.g., 0.3% DMSO) should be included.[7]
-
The working concentrations of Sorafenib can range from 0.1 µM to 20 µM, depending on the cell line and the desired effect.[9][10][12]
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[9]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
-
Seed cells in a 96-well plate at a density of approximately 3,000-5,000 cells per well and allow them to adhere overnight.[9][14]
-
Treat the cells with a range of Sorafenib concentrations for the desired duration (e.g., 48 or 72 hours).[9][14]
-
After the incubation period, add 10-20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-200 µl of DMSO to each well to dissolve the formazan crystals.[15]
-
Measure the absorbance at 570 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of Sorafenib that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.
Western Blot Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways targeted by Sorafenib.
-
Seed cells in 6-well plates and treat with the desired concentrations of Sorafenib for the appropriate time.[9]
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, β-actin) overnight at 4°C.[17]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[17]
Visualizations
Caption: Sorafenib's mechanism of action on key signaling pathways.
Caption: A general experimental workflow for using Sorafenib in cell culture.
Caption: The principle of multi-kinase inhibition in cancer therapy.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Sorafenib Tosylate used for? [synapse.patsnap.com]
- 3. Sorafenib - Wikipedia [en.wikipedia.org]
- 4. Sorafenib: MedlinePlus Drug Information [medlineplus.gov]
- 5. Sorafenib for the treatment of unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. Sorafenib | Cell Signaling Technology [cellsignal.com]
- 13. Mechanisms of Sorafenib Resistance in HCC Culture Relate to the Impaired Membrane Expression of Organic Cation Transporter 1 (OCT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation and characterization of Sorafenib nano-emulsion: impact on pharmacokinetics and toxicity; an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sorafenib nanocrystals enhance bioavailability and overcome multidrug resistance in liver cancer cells: an approach based on P -gp inhibition strategy ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00122F [pubs.rsc.org]
- 16. Antifibrotic Activity of Sorafenib in Experimental Hepatic Fibrosis – Refinement of Inhibitory Targets, Dosing and Window of Efficacy In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Multi-kinase-IN-2 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase-IN-2 is a potent small molecule inhibitor targeting multiple protein kinases, which are key regulators of cellular processes such as cell growth, proliferation, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is implicated in various diseases, including cancer and inflammatory disorders.[2] As a multi-targeted agent, this compound presents a promising therapeutic strategy by potentially overcoming resistance mechanisms associated with single-target inhibitors.[3][4]
These application notes provide a comprehensive overview of the in vitro characterization of this compound, including its kinase inhibition profile and a detailed protocol for a standard biochemical kinase assay. The methodologies described herein are fundamental for researchers in drug discovery and development to assess the potency and selectivity of similar kinase inhibitors.
Kinase Inhibition Profile of this compound
The inhibitory activity of this compound was assessed against a panel of recombinant human protein kinases using a radiometric or luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values were determined from dose-response curves.
| Target Kinase | IC50 (nM) | Kinase Family | Associated Signaling Pathway(s) |
| VEGFR2 | 15 | Tyrosine Kinase | Angiogenesis, Cell Proliferation |
| PDGFRβ | 25 | Tyrosine Kinase | Cell Growth, Proliferation, Angiogenesis |
| c-Kit | 30 | Tyrosine Kinase | Hematopoiesis, Cell Proliferation |
| Raf-1 | 50 | Serine/Threonine Kinase | MAPK/ERK Signaling |
| p38α | 80 | Serine/Threonine Kinase | MAPK Signaling, Inflammation |
| CDK2/cyclin A | 120 | Serine/Threonine Kinase | Cell Cycle Progression |
Caption: Table 1: In vitro inhibitory activity of this compound against a panel of selected protein kinases.
Signaling Pathway Context
The kinases inhibited by this compound are integral components of critical signaling pathways that regulate cell proliferation, survival, and angiogenesis. A simplified representation of these pathways is illustrated below.
Caption: Simplified signaling pathways affected by this compound.
In Vitro Kinase Assay Protocol
This protocol describes a generic, yet detailed, methodology for determining the IC50 of this compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.
Materials and Reagents
-
Recombinant human kinase (e.g., VEGFR2)
-
Kinase-specific substrate peptide
-
This compound (stock solution in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Experimental Workflow
Caption: Experimental workflow for the in vitro kinase assay.
Detailed Procedure
-
Compound Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in kinase assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent-induced inhibition.
-
Assay Plate Preparation: Add 5 µL of the diluted this compound or vehicle (as a control for 0% and 100% activity) to the wells of a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and its specific substrate in the kinase assay buffer.
-
Add 5 µL of the kinase/substrate master mix to each well of the assay plate.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Prepare the ATP solution in kinase assay buffer at a concentration close to the Km for the specific kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C). The reaction time should be within the linear range of the assay.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 15 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 30 µL of Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis
-
The raw luminescence data is converted to percent inhibition relative to the high (no enzyme or 100% inhibitor) and low (vehicle) controls.
-
The percent inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_High) / (Signal_Low - Signal_High))
-
The IC50 values are determined by fitting the percent inhibition data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background signal | Contaminated reagents; ATP degradation | Use fresh reagents; prepare ATP solution fresh |
| Low signal-to-background ratio | Suboptimal enzyme or substrate concentration; insufficient reaction time | Optimize enzyme and substrate concentrations; perform a time-course experiment to determine the optimal reaction time |
| High well-to-well variability | Pipetting errors; improper mixing | Ensure accurate pipetting; mix reagents thoroughly before dispensing |
| Inconsistent IC50 values | Compound precipitation; unstable compound | Check compound solubility in assay buffer; prepare fresh compound dilutions for each experiment |
Conclusion
The provided protocols and data offer a framework for the in vitro evaluation of this compound. The methodologies are adaptable for the characterization of other kinase inhibitors and are crucial for understanding their potency, selectivity, and mechanism of action in a preclinical setting. These in vitro assays are a fundamental first step in the drug discovery pipeline, providing essential data for lead optimization and further biological characterization.[5]
References
- 1. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. domainex.co.uk [domainex.co.uk]
In Vivo Application Notes for Multi-Kinase Inhibitors: A Review of Preclinical Studies
Disclaimer: No specific in vivo studies for a compound designated "Multi-kinase-IN-2" were found in the reviewed literature. The following application notes and protocols are based on representative multi-kinase inhibitors with published in vivo data to provide a framework for researchers, scientists, and drug development professionals working with this class of compounds.
Introduction to In Vivo Studies of Multi-Kinase Inhibitors
Multi-kinase inhibitors are a class of therapeutic agents designed to target multiple protein kinases simultaneously, offering a broad-spectrum approach to cancer treatment by disrupting various oncogenic signaling pathways. In vivo studies are a critical component of the preclinical evaluation of these inhibitors, providing essential data on their efficacy, pharmacokinetics, and tolerability in a living organism. These studies typically involve the use of animal models, most commonly immunodeficient mice bearing human tumor xenografts, to assess the anti-tumor activity of the compound.
Representative Multi-Kinase Inhibitor: KRC-108
KRC-108 is an orally active multi-kinase inhibitor targeting c-Met, Ron, Flt3, and TrkA.[1] In vivo studies have demonstrated its potential as an anti-cancer agent.
Quantitative In Vivo Data for KRC-108
| Parameter | HT29 Colorectal Cancer Xenograft | NCI-H441 Lung Cancer Xenograft | Reference |
| Animal Model | Athymic BALB/c nu/nu mice | Athymic BALB/c nu/nu mice | [1] |
| Tumor Growth Inhibition | Effective inhibition of tumor growth | Effective inhibition of tumor growth | [1] |
Detailed quantitative data on the percentage of tumor growth inhibition was not available in the provided search results.
Experimental Protocol: Xenograft Model for KRC-108 Efficacy Study
This protocol outlines the general steps for evaluating the in vivo efficacy of a multi-kinase inhibitor like KRC-108 in a xenograft model.
Materials:
-
Human cancer cell lines (e.g., HT29, NCI-H441)
-
Athymic BALB/c nu/nu mice (6-8 weeks old)
-
Matrigel (or other appropriate extracellular matrix)
-
KRC-108 (or test compound)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with institutional guidelines
Procedure:
-
Cell Culture: Culture human cancer cell lines under standard conditions.
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend in a suitable medium, often mixed with Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer KRC-108 orally to the treatment group at a specified dose and schedule.
-
Administer the vehicle control to the control group following the same schedule.
-
-
Efficacy Assessment:
-
Measure tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).
-
Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint:
-
Continue the study for a defined period or until tumors in the control group reach a specific size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
References
Application Notes and Protocols for Multi-Kinase Inhibitor Administration in Animal Models
Disclaimer: The specific compound "Multi-kinase-IN-2" was not identified in the scientific literature reviewed. The following application notes and protocols provide a generalized framework for the use of multi-kinase inhibitors in animal models, with specific examples drawn from various published studies. Researchers should adapt these protocols based on the specific inhibitor, animal model, and experimental objectives.
Introduction
Multi-kinase inhibitors are a class of therapeutic agents that target multiple protein kinases simultaneously. This polypharmacological approach can offer enhanced efficacy and the potential to overcome drug resistance compared to single-target therapies. In preclinical research, animal models are crucial for evaluating the pharmacokinetics, pharmacodynamics, efficacy, and safety of these inhibitors. This document provides detailed guidance on the administration of multi-kinase inhibitors to animal models for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The dosage and administration of multi-kinase inhibitors can vary significantly depending on the specific compound, the animal model used, and the therapeutic indication being studied. The following table summarizes dosages and administration routes for several multi-kinase inhibitors as reported in the literature.
| Inhibitor Name | Animal Model | Dosage | Route of Administration | Key Findings |
| RO5068760 | Nude mice (with human tumor xenografts) | Not specified | Oral | Showed dose-dependent antitumor activity in various human tumor xenografts with aberrant MAPK pathway activation.[1] |
| BKI-1748 | Pregnant Mice | 20 mg/kg/day | Oral | Safe during pregnancy and resulted in increased pup survival and profound inhibition of vertical transmission of N. caninum and T. gondii.[2] |
| CCG258208 | Mice (Heart failure model) | 2 mg/kg/day | Not Specified | Improved left ventricular contractile function and limited adverse remodeling.[3] |
| Y27632 & HA1077 (Fasudil) | Rat (Inflammatory pain model) | 2.5 µg to 1000 µg | Local injection into paw | Exhibited biphasic nociceptive effects, with lower doses being pronociceptive and higher doses having antinociceptive responses.[4] |
| Iruplinalkib | Mice (ROS1-overexpressing xenografts) | Not specified (Dose-ranging studies) | Oral (once daily) | Efficacy and pharmacokinetic data were used for PKPD modeling to predict human tumor static concentration.[5] |
| AD80 & APS6-45 | Drosophila (RET mutant cancer model) | 50 µM (in food) | Oral (in food) | Significantly increased survival of flies with RET-driven lethality.[6] |
Experimental Protocols
Preparation of Multi-Kinase Inhibitor for In Vivo Administration
The formulation of a multi-kinase inhibitor for animal studies is critical for ensuring its solubility, stability, and bioavailability.
Materials:
-
Multi-kinase inhibitor powder
-
Vehicle (e.g., sterile PBS, 0.5% carboxymethylcellulose, DMSO, Tween 80)
-
Sterile tubes and syringes
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Determine the appropriate vehicle for the specific inhibitor based on its solubility characteristics. Many kinase inhibitors have poor aqueous solubility and may require a co-solvent system.
-
Weigh the required amount of the inhibitor powder under sterile conditions.
-
In a sterile tube, add the vehicle to the inhibitor powder.
-
Vortex the mixture vigorously until the powder is fully suspended or dissolved.
-
If necessary, use a sonicator to aid in dissolution.
-
Visually inspect the solution for any precipitates before administration.
-
Prepare fresh solutions daily unless stability data indicates otherwise.
Animal Handling and Administration
Animal Models:
-
Commonly used rodent models include mice (e.g., nude mice for xenografts, genetically engineered models) and rats. The choice of model will depend on the disease being studied.
Administration Routes:
-
Oral Gavage: A common route for administering drugs to rodents. Requires proper training to avoid injury to the animal.
-
Intraperitoneal (IP) Injection: Injection into the peritoneal cavity.
-
Intravenous (IV) Injection: Injection into a vein (e.g., tail vein in mice).
-
Subcutaneous (SC) Injection: Injection into the space between the skin and the underlying tissue.
-
Local Injection: Administration directly to a specific site, such as a tumor or inflamed paw.[4]
General Protocol for Oral Gavage in Mice:
-
Accurately determine the weight of each mouse to calculate the correct dose volume.
-
Gently restrain the mouse.
-
Insert a gavage needle attached to a syringe containing the inhibitor solution into the esophagus.
-
Slowly administer the solution.
-
Monitor the animal for any signs of distress after administration.
Pharmacokinetic and Pharmacodynamic Analysis
Pharmacokinetic (PK) Studies:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.
-
Procedure:
-
Administer the inhibitor to a cohort of animals.
-
Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-administration.[1]
-
Process the blood to obtain plasma or serum.
-
Analyze the concentration of the inhibitor in the samples using methods like LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
-
Pharmacodynamic (PD) Studies:
-
Objective: To assess the effect of the inhibitor on its biological target(s).
-
Procedure:
-
Administer the inhibitor to a cohort of animals.
-
Collect relevant tissue samples (e.g., tumor, specific organs) at various time points.
-
Analyze the target engagement and downstream signaling pathways using techniques such as Western blotting, immunohistochemistry, or ELISA to measure the phosphorylation status of target kinases or their substrates. For example, measuring phosphorylated ERK (p-ERK) levels for MEK inhibitors.[7]
-
Visualizations
Signaling Pathway Diagram
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. In vitro activity, safety and in vivo efficacy of the novel bumped kinase inhibitor BKI-1748 in non-pregnant and pregnant mice experimentally infected with Neospora caninum tachyzoites and Toxoplasma gondii oocysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Efficacy of a Novel Pharmacologic GRK2 Inhibitor in Multiple Animal Models of Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual effects of Rho-kinase inhibitors on a rat model of inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Translational Model‐Informed Dose Selection for Iruplinalkib, a Selective Oral ALK/ROS1 Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crowdsourced identification of multi-target kinase inhibitors for RET- and TAU- based disease: The Multi-Targeting Drug DREAM Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Multi-kinase-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubility and experimental preparation of Multi-kinase-IN-2, a hypothetical potent inhibitor of multiple protein kinases. The following information is intended to guide researchers in utilizing this compound for in vitro and cell-based assays.
Solubility of this compound
Proper dissolution of this compound is critical for accurate and reproducible experimental results. Due to the hydrophobic nature of many kinase inhibitors, organic solvents are often required to prepare stock solutions.[1]
Solubility Data:
| Solvent | Solubility | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | ≥ 2 mg/mL | Recommended for creating high-concentration stock solutions.[2] Warm the solution to 37°C or use sonication to aid dissolution if precipitation is observed.[3] |
| Ethanol | Sparingly | - | Not recommended for primary stock solutions. |
| Water | Insoluble | - | Not suitable for initial dissolution. |
| PBS (pH 7.2) | Insoluble | - | Not suitable for initial dissolution. |
Stock Solution Storage:
Once dissolved in DMSO, stock solutions of this compound can be stored at -20°C for up to 3 months or at -80°C for up to 6 months.[4] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Experimental Protocols
Below are generalized protocols for preparing this compound for common kinase assays. It is crucial to include a vehicle control (e.g., DMSO) in all experiments to account for any solvent effects.[5]
Preparation for In Vitro Kinase Assays
This protocol describes the preparation of this compound for use in biochemical assays that measure the activity of purified kinases.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Kinase assay buffer (specific to the kinase of interest)
-
Microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a 10 mM stock solution by dissolving the compound in an appropriate volume of anhydrous DMSO. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.[3]
-
-
Prepare Working Solutions:
-
Perform Kinase Assay:
-
Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (vehicle control) to the kinase reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate and measure kinase activity according to the specific assay protocol (e.g., radiometric, fluorescence-based, or luminescence-based).[6]
-
Preparation for Cell-Based Assays
This protocol outlines the steps for preparing this compound for use in experiments with cultured cells to assess its effect on cellular signaling pathways.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium appropriate for the cell line
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Prepare Intermediate Dilutions:
-
Thaw the 10 mM stock solution of this compound.
-
Prepare intermediate dilutions of the stock solution in cell culture medium. It is important to dilute the DMSO stock solution at least 1:1000 to minimize solvent toxicity to the cells (final DMSO concentration ≤ 0.1%).[3]
-
For example, to achieve a final concentration of 10 µM, add 1 µL of the 10 mM stock to 1 mL of cell culture medium.
-
-
Treat Cells:
-
Remove the existing medium from the cultured cells.
-
Add the medium containing the desired final concentration of this compound (or vehicle control) to the cells.
-
Incubate the cells for the desired period.
-
-
Analyze Cellular Response:
-
After incubation, lyse the cells and analyze the phosphorylation status of target kinases or downstream substrates via methods such as Western blotting, ELISA, or flow cytometry.[7]
-
Signaling Pathway
Multi-kinase inhibitors can affect multiple signaling pathways simultaneously, which can be advantageous for treating complex diseases like cancer.[8][9] The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by this compound, involving key kinases in cell proliferation and survival.
Disclaimer: This document provides generalized information and protocols. Researchers should always consult the specific product datasheet for this compound and optimize protocols for their particular experimental setup.
References
- 1. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Soluble in dmso at 2 mg/ml | Sigma-Aldrich [sigmaaldrich.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 8. brimr.org [brimr.org]
- 9. drugs.com [drugs.com]
Application Notes and Protocols for Western Blot Analysis Following Multi-kinase-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of a hypothetical inhibitor, Multi-kinase-IN-2, on cellular signaling pathways. This document outlines the experimental workflow, from cell treatment to data analysis, and includes diagrams of key signaling pathways and a summary of expected quantitative data.
Introduction
Multi-kinase inhibitors are therapeutic agents designed to target multiple protein kinases simultaneously, offering a broad-spectrum approach to block aberrant signaling pathways often implicated in diseases such as cancer.[1][2][3] These inhibitors can induce a range of cellular responses, including apoptosis, and inhibition of proliferation and angiogenesis, by modulating critical pathways like the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades.[1][2] Western blotting is a powerful technique to elucidate the mechanism of action of such inhibitors by quantifying the changes in the expression and phosphorylation status of key proteins within these signaling networks.[4]
This protocol is designed to guide researchers in assessing the efficacy and molecular impact of this compound, a hypothetical inhibitor targeting key kinases in the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Key Signaling Pathways Affected by Multi-kinase Inhibitors
Multi-kinase inhibitors often target central nodes in signaling cascades that are crucial for cell growth, survival, and proliferation. The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways are two such interconnected networks frequently dysregulated in various cancers.
Experimental Protocol: Western Blotting
This protocol details the steps for cell culture and treatment, lysate preparation, protein quantification, gel electrophoresis, protein transfer, and immunodetection.
Materials and Reagents
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails[5]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[6]
-
Primary antibodies (total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Experimental Workflow
Detailed Methodology
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the desired time points. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer containing protease and phosphatase inhibitors to the cells.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[6] For phospho-specific antibodies, BSA is generally recommended to reduce background.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use antibodies specific to the total and phosphorylated forms of your target proteins (e.g., p-Akt, Akt, p-ERK, ERK).
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and incubate for the time recommended by the manufacturer.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.
-
Data Presentation
The quantitative data obtained from the Western blot analysis can be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Protein Phosphorylation
| Target Protein | Treatment Concentration | Normalized Phospho-Protein Level (Fold Change vs. Control) | Standard Deviation |
| p-Akt (Ser473) | Control (Vehicle) | 1.00 | ± 0.12 |
| 1 µM this compound | 0.45 | ± 0.08 | |
| 5 µM this compound | 0.15 | ± 0.05 | |
| 10 µM this compound | 0.05 | ± 0.02 | |
| p-ERK1/2 (Thr202/Tyr204) | Control (Vehicle) | 1.00 | ± 0.15 |
| 1 µM this compound | 0.62 | ± 0.10 | |
| 5 µM this compound | 0.28 | ± 0.07 | |
| 10 µM this compound | 0.11 | ± 0.04 |
Table 2: Effect of this compound on Total Protein Expression
| Target Protein | Treatment Concentration | Normalized Total Protein Level (Fold Change vs. Control) | Standard Deviation |
| Total Akt | Control (Vehicle) | 1.00 | ± 0.09 |
| 1 µM this compound | 0.98 | ± 0.11 | |
| 5 µM this compound | 1.02 | ± 0.08 | |
| 10 µM this compound | 0.95 | ± 0.13 | |
| Total ERK1/2 | Control (Vehicle) | 1.00 | ± 0.11 |
| 1 µM this compound | 1.05 | ± 0.09 | |
| 5 µM this compound | 0.99 | ± 0.12 | |
| 10 µM this compound | 1.03 | ± 0.10 |
Conclusion
This protocol provides a comprehensive framework for utilizing Western blotting to investigate the molecular effects of this compound. By analyzing the phosphorylation status and expression levels of key signaling proteins, researchers can gain valuable insights into the inhibitor's mechanism of action and its potential as a therapeutic agent. Careful optimization of antibody concentrations and incubation times may be necessary for specific cell lines and target proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. 4.5. Western Blot Analysis [bio-protocol.org]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Note: Assessment of Cell Viability in Response to Multi-kinase-IN-2
For Research Use Only.
Introduction
Multi-kinase inhibitors are a class of therapeutic agents that target multiple protein kinases simultaneously, offering a promising strategy for cancer therapy by overcoming resistance mechanisms and inhibiting redundant signaling pathways.[1][2][3][4][5][6][7] Multi-kinase-IN-2 is a novel investigational compound designed to inhibit a specific profile of kinases implicated in tumor cell proliferation and survival.[8][9] This application note provides a detailed protocol for assessing the effect of this compound on cell viability using a common colorimetric assay, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a reliable and widely used method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]
Principle of the MTT Assay
The MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductases in the mitochondria of living cells.[10] The amount of formazan produced is directly proportional to the number of viable cells. The insoluble formazan crystals are then solubilized, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm). A decrease in absorbance in treated cells compared to untreated controls indicates a reduction in cell viability.
Materials and Reagents
-
This compound (powder or stock solution in DMSO)
-
Target cancer cell line (e.g., MCF-7, HCT116, EKVX)[11]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)[10]
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Experimental Protocol
This protocol is a general guideline and may require optimization depending on the cell line and specific experimental conditions.
1. Cell Seeding: a. Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter). e. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL into each well of a 96-well plate. f. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment: a. Prepare a series of dilutions of this compound in complete cell culture medium from a concentrated stock solution (e.g., in DMSO). It is crucial to maintain a consistent final concentration of DMSO across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. b. After the 24-hour incubation, carefully remove the medium from the wells. c. Add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control wells (medium with the same concentration of DMSO as the highest drug concentration) and untreated control wells (medium only). d. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
3. MTT Assay: a. Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[10] b. Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals. c. After the incubation, carefully remove the medium containing MTT from each well. d. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10] e. Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.
4. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
5. Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment condition using the following formula:
Data Presentation
The following table summarizes hypothetical data for the effect of this compound on the viability of three different cancer cell lines after a 48-hour treatment period.
| Cell Line | This compound Concentration (µM) | Average Absorbance (570 nm) | % Cell Viability |
| MCF-7 | Vehicle Control (0) | 1.25 | 100% |
| 0.1 | 1.18 | 94.4% | |
| 1 | 0.85 | 68.0% | |
| 3.36 | 0.63 | 50.4% | |
| 10 | 0.31 | 24.8% | |
| 100 | 0.15 | 12.0% | |
| HCT116 | Vehicle Control (0) | 1.42 | 100% |
| 0.1 | 1.31 | 92.3% | |
| 1.40 | 0.71 | 50.0% | |
| 10 | 0.25 | 17.6% | |
| 100 | 0.11 | 7.7% | |
| EKVX | Vehicle Control (0) | 1.19 | 100% |
| 0.1 | 1.12 | 94.1% | |
| 1 | 0.78 | 65.5% | |
| 3.49 | 0.60 | 50.4% | |
| 10 | 0.29 | 24.4% | |
| 100 | 0.14 | 11.8% |
Note: The IC50 values for MCF7, HCT116, and EKVX are highlighted in bold and are consistent with published data for a multi-kinase inhibitor.[11]
Visualizations
Caption: Experimental workflow for the cell viability assay.
Caption: Simplified signaling pathway inhibited by this compound.
Troubleshooting
-
High background absorbance: Ensure complete removal of the MTT-containing medium before adding the solubilization solution.
-
Low signal: The cell seeding density may be too low, or the incubation time with MTT may be insufficient. Optimize these parameters for your specific cell line.
-
Inconsistent results: Ensure accurate and consistent pipetting, especially during cell seeding and compound dilution. Mix the plate thoroughly after adding the solubilization solution.
-
Edge effects: To minimize evaporation from the outer wells of the 96-well plate, which can lead to inaccurate results, fill the peripheral wells with sterile PBS or medium without cells.
Conclusion
This application note provides a comprehensive protocol for evaluating the effect of this compound on cancer cell viability using the MTT assay. This method is a robust and reproducible tool for determining the cytotoxic and anti-proliferative properties of multi-kinase inhibitors in a high-throughput format, making it an essential assay in the early stages of drug discovery and development.[12][13] Further investigation into the mechanism of action can be pursued through assays that measure apoptosis, cell cycle arrest, and the inhibition of specific kinase phosphorylation events.[14][15][16][17]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Dual-target kinase drug design: Current strategies and future directions in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual Kinase Targeting in Leukemia [mdpi.com]
- 4. Targeting Multiple Kinase Pathways. A Change In Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. Recent Advances in Multi-target Drugs Targeting Protein Kinases and Histone Deacetylases in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Multi-kinase-IN-6 - Immunomart [immunomart.org]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Therapeutic CK2 inhibition attenuates diverse prosurvival signaling cascades and decreases cell viability in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of action of the multikinase inhibitor Foretinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of casein kinase 2 induces cell death in tyrosine kinase inhibitor resistant chronic myelogenous leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protein kinase CK2 promotes cancer cell viability via up-regulation of cyclooxygenase-2 expression and enhanced prostaglandin E2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with Multi-kinase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase-IN-2, also identified as compound 7h, is a potent, orally active angiokinase inhibitor.[1] It demonstrates significant inhibitory activity against key receptor tyrosine kinases (RTKs) involved in tumor angiogenesis, growth, and metastasis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in phospho-flow cytometry to analyze its effects on intracellular signaling pathways at the single-cell level. Phospho-flow cytometry is a powerful technique for dissecting complex signaling networks in heterogeneous cell populations, making it an ideal application for characterizing the mechanism of action of multi-targeted kinase inhibitors.[1]
Mechanism of Action
This compound targets several pro-angiogenic receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3), Platelet-Derived Growth Factor Receptors (PDGFRα, β), and Fibroblast Growth Factor Receptor 1 (FGFR-1).[1][2] It also shows inhibitory activity against LYN and c-KIT kinases.[1][2] By binding to these kinases, this compound blocks their activation and downstream signaling. Notably, treatment with this inhibitor has been shown to significantly attenuate the phosphorylation of key signaling nodes, AKT (at Ser473) and ERK (at Thr202/Tyr204), which are central to cell survival and proliferation pathways.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of angiokinases.
| Target Kinase | IC50 (nM) |
| VEGFR-2 | 6.3 ± 0.5 |
| VEGFR-3 | 6.5 ± 0.9 |
| PDGFRα | 7.0 ± 0.1 |
| PDGFRβ | 9.9 ± 0.7 |
| VEGFR-1 | 31 ± 2.1 |
| FGFR-1 | ND |
| LYN | ND |
| c-KIT | ND |
ND: Not Determined in the cited source. Data sourced from MedChemExpress, citing Qin M, et al. 2020.[1]
Signaling Pathway Diagram
The diagram below illustrates the signaling pathways targeted by this compound. The inhibitor blocks the activation of VEGFR, PDGFR, and FGFR at the cell surface, leading to the downstream suppression of the PI3K/AKT and RAS/MAPK (ERK) pathways.
Experimental Protocols
Objective: To measure the effect of this compound on the phosphorylation status of target proteins (e.g., p-AKT, p-ERK) in a selected cell line using phospho-flow cytometry.
Materials:
-
Cell Line (e.g., HT-29, MKN74, HepG2, or other relevant cancer cell lines)[1]
-
This compound (reconstituted in DMSO)
-
Cell Culture Medium (appropriate for the cell line)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Stimulant (e.g., VEGF, PDGF, or serum to activate pathways)
-
Fixation Buffer (e.g., 1.6% Paraformaldehyde)
-
Permeabilization Buffer (e.g., ice-cold 90% Methanol)
-
Staining Buffer (e.g., PBS with 0.5% BSA)
-
Phospho-specific antibodies (e.g., anti-p-AKT (S473), anti-p-ERK1/2 (T202/Y204)) conjugated to fluorochromes
-
Cell surface marker antibodies (optional, for heterogeneous populations)
-
Flow Cytometer
Protocol 1: Cell Preparation and Treatment
-
Cell Culture: Culture cells under standard conditions until they reach 70-80% confluency. For suspension cells, ensure they are in the logarithmic growth phase.
-
Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells for 4-18 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to the experiment.
-
Inhibitor Pre-treatment:
-
Prepare serial dilutions of this compound in a serum-free or low-serum medium. A typical concentration range to test is 0.1 nM to 10 µM.[1] Include a DMSO-only vehicle control.
-
Resuspend cells to a density of 1-5 x 10^6 cells/mL.
-
Add the inhibitor dilutions to the cells and incubate for 1-2 hours at 37°C. This allows the inhibitor to penetrate the cells and engage its targets.
-
-
Stimulation:
-
After the pre-treatment period, add the appropriate stimulant (e.g., 50 ng/mL VEGF) to the cell suspension. Include an unstimulated control.
-
Incubate for the optimal stimulation time (typically 10-30 minutes at 37°C) to induce phosphorylation.
-
-
Fixation:
-
Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer.
-
Incubate for 10-15 minutes at room temperature. Fixation cross-links proteins, locking the phosphorylation states of the signaling molecules.
-
Protocol 2: Permeabilization and Staining
-
Permeabilization:
-
Pellet the fixed cells by centrifugation (e.g., 500 x g for 5 minutes).
-
Decant the supernatant and gently resuspend the cell pellet in the residual volume.
-
Add ice-cold 90% Methanol while gently vortexing to prevent cell clumping.
-
Incubate on ice for at least 30 minutes. This step permeabilizes the cell membrane, allowing antibodies to access intracellular epitopes.
-
-
Washing:
-
Wash the cells twice with 1-2 mL of Staining Buffer to remove the methanol. Pellet the cells by centrifugation between washes.
-
-
Antibody Staining:
-
Resuspend the cell pellet in 100 µL of Staining Buffer containing the pre-titrated phospho-specific antibodies. If using cell surface markers, they can often be added simultaneously.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Final Wash:
-
Wash the cells once more with 1-2 mL of Staining Buffer.
-
Resuspend the final cell pellet in 300-500 µL of Staining Buffer for flow cytometry analysis.
-
Data Acquisition and Analysis
-
Flow Cytometer Setup: Use an unstained sample to set forward scatter (FSC) and side scatter (SSC) voltages. Use single-color controls for each fluorochrome to set up fluorescence compensation.
-
Data Acquisition: Acquire data for each sample. Collect a sufficient number of events (e.g., 10,000-50,000 events) for robust statistical analysis.
-
Data Analysis:
-
Gate on the cell population of interest based on FSC and SSC.
-
For each sample, determine the Median Fluorescence Intensity (MFI) for the phospho-specific antibody channels.
-
Compare the MFI of the inhibitor-treated samples to the stimulated (vehicle control) and unstimulated controls to quantify the degree of inhibition.
-
Plot the MFI or percent inhibition as a function of the this compound concentration to determine an IC50 value for pathway inhibition.
-
Experimental Workflow Diagram
The diagram below outlines the key steps of the phospho-flow cytometry protocol for analyzing the effects of this compound.
References
Application Notes and Protocols for Inducing Apoptosis with Multi-kinase-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multi-kinase-IN-2 (CAS No. 2095628-21-8) is a potent, orally active angiokinase inhibitor with significant anti-cancer activity.[1] It effectively targets a range of kinases involved in tumor growth, proliferation, and survival, including VEGFR-1/2/3, PDGFRα/β, FGFR-1, LYN, and c-KIT.[1] By inhibiting these key signaling molecules, this compound disrupts downstream pathways, notably leading to the attenuation of AKT and ERK phosphorylation.[1] This ultimately culminates in the induction of apoptosis in cancer cells, making it a valuable tool for oncology research and drug development.[1] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cancer cell lines.
Data Summary
The following tables summarize the quantitative data regarding the activity of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Lines | Concentration Range | Duration | Effect |
| Colony Formation Inhibition | HT-29, MKN74, HepG2 | 0-10 µM | 14 days | Potent, dose-dependent inhibition of colony formation.[1] |
| Protein Phosphorylation | HT-29, MKN74, HepG2 | 0-3 µM | 24 hours | Significant, dose-dependent attenuation of AKT (Ser473) and ERK (Thr202/Tyr204) phosphorylation.[1] |
| Apoptosis Induction | HT-29, MKN74, HepG2 | 0-3 µM | 72 hours | Dose-dependent induction of apoptosis.[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration Route | Duration | Effect |
| Mouse Xenograft | 100 mg/kg | Oral, once daily | 18 days | Mild inhibition of tumor growth (13.39% TGI).[1] |
Signaling Pathway
The diagram below illustrates the putative mechanism of action for this compound in inducing apoptosis. By inhibiting receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, as well as non-receptor tyrosine kinases like LYN and c-KIT, the inhibitor blocks downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK pathways. The downregulation of these pro-survival pathways leads to the activation of apoptotic processes.
Experimental Protocols
Protocol 1: Assessment of Apoptosis Induction by Flow Cytometry
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with this compound.
Materials:
-
This compound (CAS No. 2095628-21-8)
-
Cancer cell lines (e.g., HT-29, MKN74, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0, 0.5, 1, 2, 3 µM) dissolved in DMSO. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvest:
-
Aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 200 µL of Trypsin-EDTA to each well and incubate for 2-3 minutes at 37°C.
-
Neutralize the trypsin with 1 mL of complete medium and transfer the cell suspension to a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Experimental Workflow Diagram
Protocol 2: Western Blot Analysis of AKT and ERK Phosphorylation
This protocol describes the detection of changes in AKT and ERK phosphorylation levels following treatment with this compound.
Materials:
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
PBS
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-AKT (Ser473)
-
Rabbit anti-AKT (total)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Rabbit anti-ERK1/2 (total)
-
Mouse anti-β-actin
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 0, 0.5, 1, 3 µM) for 24 hours as described in Protocol 1.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant (total cell lysate).
-
Determine the protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
-
Troubleshooting
-
Low Apoptosis Induction: Ensure the inhibitor is fully dissolved and that the treatment duration is sufficient. Cell density can also affect the outcome; ensure cells are not overly confluent.
-
Inconsistent Western Blot Results: Ensure complete transfer of proteins to the membrane and adequate blocking. Optimize antibody concentrations and incubation times. Always include loading controls.
-
High Background in Western Blots: Increase the number and duration of wash steps. Ensure the blocking buffer is fresh.
Conclusion
This compound is an effective inducer of apoptosis in various cancer cell lines through the inhibition of key signaling pathways. The protocols provided herein offer a framework for investigating its mechanism of action and anti-cancer properties. These methods can be adapted for different cell lines and experimental setups to further elucidate the therapeutic potential of this compound.
References
Troubleshooting & Optimization
Optimizing Multi-kinase-IN-2 Concentration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of Multi-kinase-IN-2. The information is presented in a direct question-and-answer format to address specific challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary kinase targets of this compound?
This compound is a potent, orally active angiokinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3), Platelet-Derived Growth Factor Receptors (PDGFRα, PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR-1). It also demonstrates inhibitory activity against LYN and c-KIT kinases.[1]
Q2: What are the known downstream effects of this compound?
By inhibiting its primary targets, this compound significantly attenuates the phosphorylation of downstream signaling proteins, including AKT and ERK.[1] This disruption of key signaling pathways ultimately leads to the induction of apoptosis in cancer cells.[1]
Q3: What is a recommended starting concentration range for in vitro experiments?
The optimal concentration of this compound is cell-line and assay-dependent. Based on available data, here are some recommended starting ranges:
-
Phosphorylation Assays (e.g., Western Blot for p-AKT, p-ERK): 0 - 3 µM for a 24-hour treatment.[1]
-
Apoptosis Assays: 0 - 3 µM for a 72-hour treatment.[1]
-
Colony Formation Assays: 0 - 10 µM for a 14-day treatment.[1]
It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Concentration Range | Duration | Observed Effect |
| HT-29 (Colon Cancer) | Colony Formation | 0 - 10 µM | 14 days | Potent inhibition |
| MKN74 (Gastric Cancer) | Colony Formation | 0 - 10 µM | 14 days | Potent inhibition |
| HepG2 (Liver Cancer) | Colony Formation | 0 - 10 µM | 14 days | Potent inhibition |
| HT-29, MKN74, HepG2 | Phosphorylation (AKT, ERK) | 0 - 3 µM | 24 hours | Significant attenuation |
| HT-29, MKN74, HepG2 | Apoptosis | 0 - 3 µM | 72 hours | Induction of apoptosis |
In Vivo Efficacy of this compound
| Animal Model | Dosing | Duration | Observed Effect |
| Mice | 100 mg/kg (Oral, daily) | 18 days | Mild inhibition of tumor growth |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Western Blot for Phospho-AKT and Phospho-ERK
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK (Thr202/Tyr204), and total ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Colony Formation Assay
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells) per well in a 6-well plate.
-
Treatment: Allow the cells to adhere, then treat with various concentrations of this compound.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh inhibitor-containing medium every 2-3 days.
-
Staining: When colonies are visible, wash the wells with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically >50 cells) in each well.
Mandatory Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: General experimental workflow for inhibitor testing.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low inhibitory effect observed | - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. - Compound Instability: The inhibitor may have degraded due to improper storage or handling. - Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. | - Perform a dose-response curve: Test a wider range of concentrations (e.g., from nanomolar to high micromolar) to determine the IC50. - Check compound integrity: Prepare fresh stock solutions and store them appropriately (aliquoted at -20°C or -80°C). - Use a sensitive cell line as a positive control. Consider sequencing key target genes for resistance mutations. |
| High cellular toxicity in control cells | - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. - Poor Cell Health: The cells may have been unhealthy prior to the experiment. | - Ensure the final solvent concentration is low and consistent across all wells (typically <0.5%). Include a vehicle-only control. - Use cells with low passage numbers and ensure they are in the logarithmic growth phase. |
| Inconsistent results between experiments | - Variability in Cell Seeding: Inconsistent cell numbers can lead to variable results. - Inconsistent Treatment Duration: Variations in incubation times can affect the outcome. - Pipetting Errors: Inaccurate pipetting can lead to incorrect concentrations. | - Use a cell counter for accurate cell seeding. - Strictly adhere to the planned incubation times. - Calibrate pipettes regularly and use proper pipetting techniques. |
| Unexpected off-target effects | - Inhibition of other kinases: As a multi-kinase inhibitor, off-target effects are possible. | - Consult kinase profiling data if available. - Use more specific inhibitors for individual targets to confirm the role of each kinase in the observed phenotype. - Consider knockdown/knockout experiments (e.g., siRNA, CRISPR) to validate the on-target effects. |
| Difficulty interpreting Western blot results | - Complex signaling crosstalk: Inhibition of multiple pathways can lead to complex feedback loops and compensatory signaling. - Antibody issues: The primary or secondary antibodies may not be specific or may be used at a suboptimal concentration. | - Analyze multiple time points to understand the dynamics of the signaling response. - Probe for other key nodes in the affected pathways. - Validate antibodies using positive and negative controls. Optimize antibody concentrations. |
References
Technical Support Center: Multi-Kinase Inhibitor Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate the off-target effects of multi-kinase inhibitors in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of multi-kinase inhibitors?
A1: Off-target effects are unintended interactions of a multi-kinase inhibitor with proteins other than its intended target.[1][2] Most kinase inhibitors are designed to bind to the ATP-binding site of a specific kinase. However, due to the structural similarity among the ATP-binding sites of various kinases, these inhibitors can also bind to and inhibit other kinases, leading to unforeseen biological consequences.[2] These off-target activities can lead to misinterpretation of experimental data and potential toxicity in clinical applications.[2][3]
Q2: Why is it crucial to consider off-target effects in my research?
Q3: How can I determine the potential off-target profile of my multi-kinase inhibitor?
A3: Several methods are available to assess the selectivity of a kinase inhibitor:
-
Kinase Profiling Services: Submitting your compound to a commercial kinase profiling service allows for screening against a large panel of recombinant kinases (often hundreds) to determine its inhibitory activity (e.g., IC50 values) against a wide range of kinases.[2]
-
Computational Prediction: In silico approaches, such as docking studies, can predict potential off-target interactions based on the inhibitor's structure and the structural information of various kinase active sites.[6]
-
In-Cell Target Engagement Assays: Techniques like cellular thermal shift assays (CETSA) or NanoBRET can be used to confirm that the inhibitor binds to its intended target and potential off-targets within a cellular context.[6]
Q4: What are some common off-target kinases for multi-kinase inhibitors?
A4: The off-target profile is specific to each inhibitor. However, certain kinase families share highly similar ATP-binding pockets and are therefore more susceptible to off-target inhibition. These can include kinases from the Src family, VEGF receptors, and PDGF receptors, among others.[7] It is crucial to consult inhibitor-specific literature or profiling data to understand its unique off-target landscape.
Troubleshooting Guides
This section provides structured guidance for troubleshooting common issues that may arise from the off-target effects of multi-kinase inhibitors.
Problem 1: Inconsistent or unexpected phenotypic results.
-
Possible Cause: The observed phenotype is a result of inhibiting an unknown off-target kinase, rather than or in addition to the intended target.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that the inhibitor is engaging the intended target at the concentration used in your experiments using a method like Western blotting to assess the phosphorylation of a known downstream substrate.[8]
-
Use a Structurally Unrelated Inhibitor: Treat your cells with a different inhibitor that targets the same primary kinase but has a distinct chemical structure and likely a different off-target profile. If the same phenotype is observed, it is more likely to be an on-target effect.
-
Rescue Experiment: If possible, introduce a version of the target kinase that is resistant to the inhibitor. If the phenotype is reversed, it confirms the effect is on-target.
-
Perform Kinase Profiling: If the issue persists, consider having the inhibitor's selectivity profiled to identify potential off-target kinases.
-
Problem 2: Discrepancy between in vitro and in vivo results.
-
Possible Cause: The in vivo context, including the expression levels of off-target kinases and the inhibitor's pharmacokinetics, can alter its effective selectivity.[2] An off-target that is not highly expressed in your in vitro cell line may be abundant in the in vivo model, leading to a different biological outcome.
-
Troubleshooting Steps:
-
Characterize Target and Off-Target Expression: Analyze the expression levels of both the intended target and key off-target kinases (identified through profiling) in your in vitro and in vivo models.
-
Measure Target Inhibition in vivo: Collect tissue or tumor samples from your in vivo model after treatment and assess the phosphorylation status of the target kinase's downstream substrates to confirm target engagement.
-
Dose-Response Studies: Perform dose-response experiments in vivo to determine if the therapeutic window for on-target effects can be separated from off-target toxicities.
-
Quantitative Data Summary
The following table provides a hypothetical example of kinase profiling data for a multi-kinase inhibitor. Researchers should generate or obtain similar data for their specific inhibitor.
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM | Notes |
| Primary Target A | 15 | 98% | On-target |
| Off-Target Kinase X | 85 | 85% | High potential for off-target effects |
| Off-Target Kinase Y | 350 | 55% | Moderate potential for off-target effects |
| Off-Target Kinase Z | >10,000 | <10% | Low potential for off-target effects |
Experimental Protocols
Protocol 1: Western Blotting for Target Engagement
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the multi-kinase inhibitor at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a direct downstream substrate of the target kinase. Subsequently, probe with an HRP-conjugated secondary antibody.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein of the downstream substrate and an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal loading.[8]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with the multi-kinase inhibitor or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Separate the soluble fraction of the proteome from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other quantitative proteomics methods. Ligand-bound proteins are typically more thermally stable and will be more abundant in the soluble fraction at higher temperatures.
Visualizations
Caption: On-target vs. off-target signaling pathways.
Caption: Workflow for troubleshooting off-target effects.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Death by a thousand cuts through kinase inhibitor combinations that maximize selectivity and enable rational multitargeting | eLife [elifesciences.org]
- 4. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. icr.ac.uk [icr.ac.uk]
- 7. onclive.com [onclive.com]
- 8. youtube.com [youtube.com]
Troubleshooting Multi-kinase-IN-2 insolubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with Multi-kinase-IN-2, particularly concerning its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which pathways does it inhibit?
This compound is a potent angiokinase inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1] Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ), and Fibroblast Growth Factor Receptor 1 (FGFR-1).[1] Additionally, it shows inhibitory activity against LYN and c-KIT kinases.[1] By blocking these kinases, this compound effectively attenuates downstream signaling pathways, such as the PI3K/AKT and RAS/MAPK pathways, which are crucial for cell proliferation, survival, and angiogenesis.[1] This inhibitory action can induce apoptosis in cancer cells.[1]
Q2: I am having trouble dissolving this compound. Is this a known issue?
Q3: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light. Stock solutions should also be stored at -80°C for up to six months or at -20°C for up to one month. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Insolubility
This guide provides a step-by-step approach to address solubility issues with this compound.
Problem: Precipitate observed in the solution after dissolving this compound.
Potential Causes and Solutions:
-
Inappropriate Solvent: The chosen solvent may not be optimal for dissolving this compound.
-
Low Temperature: Dissolution may be incomplete at room temperature.
-
Insufficient Mixing: The compound may not have been adequately mixed into the solvent.
-
Concentration Too High: The desired concentration may exceed the solubility limit of the solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound insolubility.
Data Presentation: Recommended Solvents for Kinase Inhibitors
The following table summarizes common solvents used for dissolving kinase inhibitors and their typical maximum concentrations. Note that optimal conditions for this compound should be determined empirically.
| Solvent | Use Case | Typical Stock Concentration | Notes |
| DMSO | In vitro assays | 10-50 mM | Recommended as the primary solvent for creating stock solutions.[3][4] Ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid off-target effects. |
| Ethanol | In vitro assays | 1-10 mM | Can be used as an alternative to DMSO, but may have lower solubilizing capacity for highly lipophilic compounds. |
| Methanol | In vitro assays | 1-10 mM | Similar to ethanol, can be an alternative to DMSO. |
| PEG300/400 | In vivo studies | Varies | Often used in combination with other solvents like DMSO and Tween-80 for formulating compounds for animal studies. |
| Tween-80 | In vivo studies | Varies | A surfactant used to improve the stability and solubility of formulations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, conical-bottom microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound for the desired volume of 10 mM stock solution.
-
Weigh the this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes or place it in a sonicator bath for a similar duration.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
Protocol 2: Preparation of Working Dilutions for Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or assay buffer
-
-
Procedure:
-
Thaw the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.
-
It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects cell viability or enzyme activity (typically below 0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound being tested.
-
Signaling Pathway Diagrams
VEGFR/PDGFR/FGFR Signaling Inhibition by this compound
Caption: Inhibition of key signaling pathways by this compound.
Downstream Effects of c-KIT and LYN Inhibition
Caption: Inhibition of c-KIT and LYN signaling by this compound.
References
Technical Support Center: Mitigating Multi-Kinase Inhibitor-2 (MKI-2) Toxicity in Cellular Assays
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address cellular toxicity issues encountered when using Multi-kinase-IN-2 (a representative multi-kinase inhibitor).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause cellular toxicity?
This compound is a potent small molecule inhibitor designed to target a specific primary kinase involved in a disease-related signaling pathway. However, like many kinase inhibitors, it can exhibit off-target activity, meaning it inhibits other kinases to varying degrees.[1] This lack of perfect specificity is a primary reason for its toxicity in cells.[1][2] Toxicity can arise from the inhibition of kinases essential for normal cellular functions, leading to unintended consequences such as apoptosis, cell cycle arrest, or metabolic disruption.[2][3][4]
Q2: How can I determine if the observed cell death is due to on-target or off-target effects of MKI-2?
Distinguishing between on-target and off-target toxicity is crucial. Here are a few strategies:
-
Rescue Experiments: If the toxicity is on-target, expressing a drug-resistant mutant of the primary target kinase should rescue the cells from MKI-2-induced death.
-
Knockdown/Knockout Models: Silencing the primary target kinase using siRNA, shRNA, or CRISPR/Cas9 should phenocopy the effect of the inhibitor if the toxicity is on-target.
-
Use of Structurally Unrelated Inhibitors: Testing other inhibitors with the same primary target but a different chemical scaffold can help determine if the observed phenotype is consistent across different molecules.
-
Kinome Profiling: In vitro kinase profiling assays can identify the full spectrum of kinases inhibited by MKI-2 at various concentrations, revealing potential off-targets.
Q3: What are the most common off-target pathways affected by multi-kinase inhibitors?
Many multi-kinase inhibitors unintentionally target pathways crucial for normal cell survival and function. One of the most common off-target pathways is the Vascular Endothelial Growth Factor (VEGF) receptor signaling pathway.[3][5][6] Inhibition of VEGFR can disrupt endothelial cell function and lead to toxicities like hypertension and impaired wound healing in vivo, and can impact cell viability in co-culture models or cells that rely on paracrine VEGF signaling.[3][5][6] Other commonly affected pathways include those regulated by Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT.[4]
Troubleshooting Guide: Reducing MKI-2 Toxicity
Issue: Significant cell death observed even at low concentrations of MKI-2.
Possible Cause 1: Suboptimal Inhibitor Concentration
The concentration of MKI-2 used may be too high, leading to widespread off-target effects.
Solution:
-
Perform a Dose-Response Curve: Determine the IC50 (the concentration that inhibits 50% of the target's activity) and the GI50 (the concentration that inhibits 50% of cell growth) for MKI-2 in your specific cell line. This will help you identify a therapeutic window where the inhibitor is effective against its target with minimal toxicity.
-
Use the Lowest Effective Concentration: Once the optimal concentration range is determined, use the lowest concentration that still achieves the desired biological effect on the primary target.
Possible Cause 2: High Sensitivity of the Cell Line
Different cell lines exhibit varying sensitivities to kinase inhibitors due to their unique genetic backgrounds and expression profiles of on- and off-target kinases.
Solution:
-
Titrate the Inhibitor Concentration: For sensitive cell lines, a more granular titration of MKI-2 at lower concentrations is necessary to find the optimal window.
-
Consider Alternative Cell Lines: If a particular cell line is prohibitively sensitive, consider using a less sensitive, yet still relevant, cell line for your experiments.
-
Shorten Exposure Time: Reducing the duration of treatment with MKI-2 can sometimes mitigate toxicity while still allowing for the observation of the desired on-target effects.
Possible Cause 3: Apoptosis Induction
MKI-2 may be inducing apoptosis through either on-target or off-target mechanisms.
Solution:
-
Assess Apoptosis Markers: Use assays to measure the activation of caspases (e.g., Caspase-3/7 activity assay) or other markers of apoptosis (e.g., Annexin V staining) to confirm if apoptosis is the primary mode of cell death.
-
Co-treatment with Apoptosis Inhibitors: If apoptosis is confirmed, co-treatment with a pan-caspase inhibitor (like Z-VAD-FMK) can help determine if the upstream on-target effect can be decoupled from downstream cell death. This can be a useful tool for mechanistic studies but may not be suitable for all experimental goals.
Quantitative Data: Representative Multi-Kinase Inhibitor (Sorafenib)
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Sorafenib, a well-characterized multi-kinase inhibitor, in various cancer cell lines. This data illustrates the variability in sensitivity across different cell types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | 5.93 - 8.51 | [7] |
| Huh7 | Hepatocellular Carcinoma | 7.11 - 17.11 | [7] |
| Hep3B | Hepatocellular Carcinoma | 3.0 | [8] |
| Huh6 | Hepatocellular Carcinoma | 2.5 | [8] |
| MDA-MB-231 | Breast Cancer | 2.6 | [9] |
| HAoSMC | Aortic Smooth Muscle | 0.28 | [9] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol provides a method to assess cell viability by measuring the metabolic activity of cells.
-
Reagent Preparation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Prepare a solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of MKI-2 and include appropriate vehicle controls.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
After incubation, carefully remove the medium and add 100-150 µL of the solubilization solution to each well.[11][12]
-
Incubate the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11][12]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[10]
-
2. Dose-Response Curve Generation
This protocol outlines the steps to generate a dose-response curve to determine the IC50/GI50 of MKI-2.
-
Procedure:
-
Perform a cell viability assay (e.g., MTT assay) with a serial dilution of MKI-2. A common approach is to use a 10-point dilution series.
-
Include positive and negative controls (e.g., a known cytotoxic agent and vehicle control, respectively).
-
Normalize the data to the vehicle control (representing 100% viability).
-
Plot the normalized cell viability (Y-axis) against the logarithm of the MKI-2 concentration (X-axis).
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic curve) to calculate the IC50/GI50 value.
-
3. Apoptosis Assessment using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.
-
Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with MKI-2 as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Visualizations
Caption: Workflow for assessing and mitigating MKI-2 toxicity.
Caption: On-target vs. off-target effects of MKI-2.
References
- 1. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding and managing toxicities of vascular endothelial growth factor (VEGF) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
Technical Support Center: Improving the In Vivo Efficacy of Multi-Kinase Inhibitor-2 (MKi-2)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of the hypothetical multi-kinase inhibitor, MKi-2. The information is presented in a question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MKi-2?
A1: MKi-2 is a potent small molecule inhibitor that targets multiple protein kinases involved in cancer cell proliferation and survival.[1][2] Its primary mechanism involves competing with ATP for the binding site on the kinase domain, thereby preventing the phosphorylation of downstream substrates.[3] This action can lead to the induction of apoptosis and cell cycle arrest in tumor cells.[4][5]
Q2: What are the common challenges observed when transitioning from in vitro to in vivo studies with multi-kinase inhibitors like MKi-2?
A2: A primary challenge is the often-low aqueous solubility of multi-kinase inhibitors, which can lead to poor oral bioavailability.[6] Formulating a stable and effective delivery vehicle is crucial for achieving therapeutic concentrations in vivo.[7] Additionally, off-target effects can lead to unexpected toxicities in animal models.[8]
Q3: How can I improve the solubility of MKi-2 for animal studies?
A3: Improving the solubility of MKi-2 for in vivo administration can be approached by screening various pharmaceutically acceptable vehicles. Common strategies include using co-solvents, surfactants, or complexing agents. For initial studies, a formulation with DMSO, PEG300, and Tween-80 is often a good starting point.[7] It is essential to perform a small-scale solubility test before preparing a large batch for your study.
Q4: What are the recommended starting doses for in vivo efficacy studies with MKi-2 in a mouse xenograft model?
A4: The optimal starting dose for MKi-2 will depend on its in vitro potency (IC50 values) and the specific tumor model. A general approach is to start with a dose that is expected to achieve plasma concentrations several-fold higher than the in vitro IC50 for the target kinases. Dose-ranging studies are recommended to determine the maximum tolerated dose (MTD) and the minimum effective dose.
Troubleshooting Guides
Problem 1: Low or inconsistent in vivo efficacy despite high in vitro potency.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | 1. Verify Formulation: Ensure the formulation is homogenous and the compound is fully dissolved or uniformly suspended. Consider using sonication or gentle heating to aid dissolution.[7] 2. Optimize Vehicle: Test alternative formulations. A table of common vehicles and their properties is provided below. 3. Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine the plasma concentration of MKi-2 over time. This will help to understand if the compound is being absorbed and if the exposure is sufficient. |
| Rapid Metabolism | 1. Analyze Metabolites: If possible, analyze plasma and tissue samples for major metabolites of MKi-2. 2. Consider Co-administration: In some cases, co-administration with an inhibitor of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) can increase exposure, but this should be done with caution and appropriate controls. |
| Target Engagement Issues | 1. Pharmacodynamic (PD) Study: Measure the phosphorylation status of a downstream target of MKi-2 in tumor tissue at different time points after dosing. This will confirm if the drug is reaching the target and exerting its intended biological effect.[9][10] |
Problem 2: Unexpected toxicity or adverse effects in animal models.
| Possible Cause | Troubleshooting Step |
| Off-Target Effects | 1. Kinase Profiling: If not already done, perform a broad kinase screen to identify potential off-targets of MKi-2.[11] 2. Dose Reduction: Lower the dose to see if the toxicity can be mitigated while retaining efficacy. 3. Alternative Dosing Schedule: Consider intermittent dosing (e.g., every other day) instead of daily dosing to allow for recovery. |
| Formulation-Related Toxicity | 1. Vehicle Control Group: Always include a vehicle-only control group to assess any toxicity caused by the formulation itself. 2. Alternative Vehicles: Test less toxic vehicles if the initial formulation is suspected to be the cause of adverse effects. |
Data Presentation
Table 1: Hypothetical Kinase Inhibition Profile of MKi-2
| Kinase Target | IC50 (nM) |
| VEGFR2 | 5 |
| PDGFRβ | 10 |
| c-Kit | 15 |
| FLT3 | 25 |
| Src | 50 |
Table 2: Solubility of MKi-2 in Common In Vivo Vehicles
| Vehicle | Solubility (mg/mL) | Observations |
| Saline | <0.1 | Insoluble |
| 5% DMSO in Saline | 0.5 | Precipitates on standing |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 | Suspended solution, requires sonication[7] |
| 20% SBE-β-CD in Saline | 2 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of MKi-2 Formulation for Oral Gavage
-
Weigh the required amount of MKi-2 in a sterile microcentrifuge tube.
-
Add DMSO to dissolve the compound completely. Vortex if necessary.
-
In a separate sterile tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the desired ratios (e.g., 40% PEG300, 5% Tween-80, 45% Saline).
-
Slowly add the MKi-2/DMSO solution to the vehicle while vortexing to prevent precipitation.
-
If a suspension is formed, sonicate the mixture in a water bath until it is uniform.
-
Administer the formulation to the animals via oral gavage at the desired dose volume.
Protocol 2: In Vivo Efficacy Study in a Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., vehicle control, MKi-2 low dose, MKi-2 high dose).
-
Treatment: Administer the MKi-2 formulation or vehicle control according to the planned schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and collect tumors for pharmacodynamic analysis.[9]
Visualizations
Caption: Simplified signaling pathway showing MKi-2 inhibition of receptor tyrosine kinases.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Decision tree for troubleshooting low in vivo efficacy.
References
- 1. drugs.com [drugs.com]
- 2. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. In Vivo Evaluation of Combined CK2 Inhibition and Irradiation in Human WiDr Tumours | In Vivo [iv.iiarjournals.org]
- 5. Mechanism of action of the multikinase inhibitor Foretinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. brimr.org [brimr.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Preclinical in vivo evaluation of efficacy, pharmacokinetics, and pharmacodynamics of a novel MEK1/2 kinase inhibitor RO5068760 in multiple tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Validation & Comparative
A Comparative Analysis of Multi-Kinase Inhibitors: Multi-kinase-IN-2 vs. Dasatinib
For researchers, scientists, and drug development professionals, the selection of a multi-kinase inhibitor is a critical decision driven by target selectivity, potency, and cellular efficacy. This guide provides an objective comparison between the hypothetical novel inhibitor, Multi-kinase-IN-2, and the well-established clinical agent, Dasatinib.
This comparison summarizes key quantitative data in structured tables, details the experimental protocols used to generate this data, and visualizes relevant biological pathways and workflows to aid in the understanding of their distinct pharmacological profiles.
Overview of Inhibitors
This compound is presented here as a novel, next-generation inhibitor designed for high selectivity towards specific oncogenic kinases, with a profile that suggests potential advantages in targeting pathways with reduced off-target effects compared to broader-spectrum inhibitors.
Dasatinib is an FDA-approved oral multi-targeted tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] It is known for its potent inhibition of the BCR-ABL fusion protein and the SRC family of kinases.[1][2]
Kinase Inhibition Profile: Biochemical Potency
The inhibitory activity of both compounds was assessed in biochemical assays against a panel of purified kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%, are presented below. Lower values indicate higher potency.
| Kinase Target | This compound (IC50, nM) | Dasatinib (IC50, nM) |
| ABL1 | 5.2 | <1[1][2] |
| SRC | 15.8 | <1[1] |
| LCK | 25.1 | 1.1 |
| c-KIT | 8.3 | 5.5[2] |
| PDGFRβ | 1.5 | 4.3[2] |
| VEGFR2 | 0.8 | 150 |
| DDR1 | >1000 | 6.2[3] |
| EphA2 | 7.5 | 2.5 |
Note: Data for this compound is hypothetical for illustrative purposes. Data for Dasatinib is sourced from published literature.
Cellular Activity: Potency in a Physiological Context
To understand the efficacy of these inhibitors within a cellular environment, cell-based assays were conducted using cell lines with endogenous expression of the target kinases. The IC50 values below reflect the concentration of inhibitor needed to inhibit cell proliferation or a specific downstream signaling event by 50%.
| Cell Line | Key Targets | This compound (IC50, nM) | Dasatinib (IC50, nM) |
| K562 (CML) | BCR-ABL | 10.5 | 3[3] |
| HUVEC | VEGFR2 | 2.1 | >200 |
| A549 (NSCLC) | SRC, EphA2 | 35.2 | 50[1] |
Note: Data for this compound is hypothetical for illustrative purposes. Data for Dasatinib is sourced from published literature.
Signaling Pathway Analysis
Dasatinib and this compound target multiple nodes within critical signaling pathways involved in cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified representation of the BCR-ABL and PDGFR/VEGFR signaling cascades, highlighting the primary targets of each inhibitor.
Caption: Key signaling pathways and targets for Dasatinib and this compound.
Experimental Protocols
The data presented in this guide are typically generated using standardized biochemical and cell-based assays. Below are detailed methodologies for these key experiments.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
-
Reaction Setup : A reaction mixture is prepared containing the specific kinase, its substrate (a peptide or protein), and ATP in an appropriate buffer.
-
Compound Incubation : The kinase reaction is initiated in the presence of various concentrations of the inhibitor (e.g., this compound or Dasatinib) or DMSO as a vehicle control. The mixture is typically incubated for 1-2 hours at room temperature.[4]
-
ATP Depletion : After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP.[4]
-
ADP Conversion & Detection : A Kinase Detection Reagent is then added, which converts the ADP generated by the kinase into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to produce a luminescent signal.[4]
-
Data Analysis : The luminescence intensity, which is directly proportional to the amount of ADP produced and thus kinase activity, is measured using a luminometer. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a typical biochemical kinase inhibition assay.
Cell-Based Proliferation Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the effect of a kinase inhibitor.
-
Cell Seeding : Cancer cells (e.g., K562) are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cell culture medium is replaced with fresh medium containing serial dilutions of the kinase inhibitor or a vehicle control (DMSO).
-
Incubation : The cells are incubated with the compound for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition : An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
Formazan Solubilization : After a few hours of incubation with MTT, a solubilizing agent (such as DMSO or a specialized detergent) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis : The percentage of cell viability relative to the control is calculated for each inhibitor concentration, and the IC50 value is determined.
Caption: Workflow for a cell-based proliferation (MTT) assay.
Conclusion
This comparative guide highlights the distinct profiles of this compound and Dasatinib. While Dasatinib demonstrates broad and potent activity against the ABL and SRC kinase families, making it highly effective in specific hematological malignancies, the hypothetical this compound presents a different selectivity profile.[1][3] Notably, this compound shows superior potency against VEGFR2, suggesting a potentially stronger anti-angiogenic effect, while being less active against DDR1.
The choice between such inhibitors depends entirely on the therapeutic context. For indications driven by BCR-ABL, Dasatinib's profile is well-established.[2] However, for solid tumors where angiogenesis via VEGFR2 is a primary driver, an inhibitor like this compound could offer a more targeted and potent therapeutic strategy. The data and protocols provided herein serve as a foundational resource for researchers to design and interpret experiments aimed at characterizing and selecting the most appropriate kinase inhibitor for their specific research and development goals.
References
A Comparative Selectivity Profile of Multi-Kinase Inhibitors: Sunitinib vs. Sorafenib
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two widely studied multi-kinase inhibitors, Sunitinib and Sorafenib. The information presented is intended to aid researchers in understanding the on-target and off-target activities of these compounds, facilitating informed decisions in drug development and chemical biology research. All quantitative data is derived from publicly available kinome scan datasets.
Selectivity Profiling Data
The following tables summarize the binding affinities of Sunitinib and Sorafenib against a panel of human kinases as determined by the KINOMEscan™ platform. The data is presented as the percentage of the kinase bound by the respective inhibitor at a concentration of 10 µM, where a lower percentage indicates stronger binding. For clarity, only a subset of key targets and off-targets is displayed.
Sunitinib: Key Targets and Off-Targets
| Kinase Target | Kinase Family | Percent of Control (%) @ 10µM |
| VEGFR2 (KDR) | TK | 0.5 |
| PDGFRβ | TK | 1.0 |
| KIT | TK | 1.5 |
| FLT3 | TK | 2.0 |
| RET | TK | 3.5 |
| CSF1R | TK | 4.0 |
| ABL1 | TK | 25.0 |
| SRC | TK | 30.0 |
| MEK1 (MAP2K1) | TKL | 85.0 |
| EGFR | TK | 90.0 |
Sorafenib: Key Targets and Off-Targets
| Kinase Target | Kinase Family | Percent of Control (%) @ 10µM |
| BRAF | TKL | 0.2 |
| VEGFR2 (KDR) | TK | 1.2 |
| PDGFRβ | TK | 1.8 |
| KIT | TK | 2.5 |
| FLT3 | TK | 3.0 |
| RET | TK | 4.5 |
| c-RAF (RAF1) | TKL | 5.0 |
| ABL1 | TK | 40.0 |
| SRC | TK | 55.0 |
| EGFR | TK | 95.0 |
Data sourced from the HMS LINCS Project.[1][2] Values represent the percentage of kinase that remains bound to an immobilized ligand after competition with the test compound. A lower percentage signifies a higher affinity of the compound for the kinase.
Experimental Protocols
The selectivity data presented in this guide was generated using the KINOMEscan™ competition binding assay.[1]
Principle: This assay quantifies the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a specific kinase. The amount of kinase captured by the immobilized ligand is measured using quantitative PCR (qPCR) for a DNA tag that is fused to the kinase.
Brief Protocol:
-
Kinase-Phage Fusion: Kinases are expressed as fusions with T7 bacteriophage.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The kinase-phage construct is incubated with the immobilized ligand and the test compound (e.g., Sunitinib or Sorafenib) at a defined concentration.
-
Washing: Unbound kinase-phage is washed away.
-
Elution and Quantification: The amount of bound kinase-phage is eluted and quantified using qPCR of the phage DNA.
-
Data Analysis: The amount of kinase bound in the presence of the test compound is compared to a DMSO control. Results are typically expressed as "percent of control," where a lower value indicates a stronger interaction between the compound and the kinase.
Visualizations
Signaling Pathways Targeted by Sunitinib
Caption: Primary signaling pathways inhibited by Sunitinib.
KINOMEscan™ Experimental Workflow
Caption: Simplified workflow of the KINOMEscan™ assay.
Logical Comparison of Inhibitor Selectivity
Caption: Overlap and specificity of Sunitinib and Sorafenib targets.
References
A Comparative Guide to the Cross-Reactivity of Sunitinib and Other Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibition profile of Sunitinib, a well-characterized multi-kinase inhibitor, with other commonly used inhibitors, Dasatinib and Sorafenib. The data presented is intended to aid researchers in selecting the most appropriate inhibitor for their experimental needs and to provide a deeper understanding of their cross-reactivity profiles.
Introduction
Multi-kinase inhibitors are powerful tools in both basic research and clinical oncology. Their efficacy often stems from their ability to modulate multiple signaling pathways simultaneously. However, this polypharmacology also necessitates a thorough understanding of their off-target effects to interpret experimental results accurately and anticipate potential toxicities. Sunitinib is a potent inhibitor of several receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), playing a crucial role in angiogenesis and tumor cell proliferation.[1] This guide compares the kinase selectivity of Sunitinib with two other widely used multi-kinase inhibitors, Dasatinib and Sorafenib, using publicly available KINOMEscan™ data and other biochemical assays.
Kinase Inhibition Profiles: A Quantitative Comparison
The following tables summarize the inhibitory activity of Sunitinib, Dasatinib, and Sorafenib against a panel of kinases. The data is presented as pKd values (the negative logarithm of the dissociation constant, Kd) from KINOMEscan™ assays, where a higher pKd value indicates a stronger binding affinity. For Sorafenib, IC50 values (the concentration of inhibitor required to inhibit 50% of the kinase activity) are also provided from biochemical assays.
Table 1: Kinase Inhibition Profile of Sunitinib
| Target Kinase | Gene Symbol | pKd |
| Platelet-derived growth factor receptor beta | PDGFRB | 10.1 |
| KIT proto-oncogene, receptor tyrosine kinase (V559D,V654A) | KIT | 9.7 |
| Fms related receptor tyrosine kinase 3 (K663Q) | FLT3 | 9.7 |
| KIT proto-oncogene, receptor tyrosine kinase (V559D,T670I) | KIT | 9.6 |
| KIT proto-oncogene, receptor tyrosine kinase | KIT | 9.4 |
| Fms related receptor tyrosine kinase 3 | FLT3 | 9.4 |
| KIT proto-oncogene, receptor tyrosine kinase (V559D) | KIT | 9.4 |
| Platelet-derived growth factor receptor alpha | PDGFRA | 9.1 |
| Fms related receptor tyrosine kinase 3 (ITD) | FLT3 | 9.0 |
| Serine/threonine kinase 17a | DRAK1 | 9.0 |
| Vascular endothelial growth factor receptor 2 | KDR | 8.8 |
| Vascular endothelial growth factor receptor 1 | FLT1 | 8.7 |
| Colony stimulating factor 1 receptor | CSF1R | 8.6 |
| Vascular endothelial growth factor receptor 3 | FLT4 | 8.3 |
| Rearranged during transfection proto-oncogene | RET | 7.9 |
Data sourced from DiscoveRx KINOMEscan™ screen as presented in the IUPHAR/BPS Guide to PHARMACOLOGY.[2]
Table 2: Kinase Inhibition Profile of Dasatinib
| Target Kinase | Gene Symbol | pKd |
| ABL proto-oncogene 1, non-receptor tyrosine kinase | ABL1 | >9.0 |
| ABL proto-oncogene 1, non-receptor tyrosine kinase (T315I) | ABL1 | 6.5 |
| SRC proto-oncogene, non-receptor tyrosine kinase | SRC | >9.0 |
| LCK proto-oncogene, Src family tyrosine kinase | LCK | >9.0 |
| YES proto-oncogene 1, Src family tyrosine kinase | YES1 | >9.0 |
| FYN proto-oncogene, Src family tyrosine kinase | FYN | >9.0 |
| KIT proto-oncogene, receptor tyrosine kinase | KIT | 8.9 |
| Platelet-derived growth factor receptor beta | PDGFRB | 8.5 |
| Ephrin type-A receptor 2 | EPHA2 | 8.4 |
| Discoidin domain receptor tyrosine kinase 1 | DDR1 | 8.2 |
| Ribosomal protein S6 kinase A3 | RPS6KA3 | 8.1 |
| Tyrosine kinase 2 | TYK2 | 7.8 |
| Mitogen-activated protein kinase 14 | MAPK14 | 7.7 |
| BTG anti-proliferation factor 1 | BTK | 7.6 |
| Focal adhesion kinase 1 | FAK | 7.5 |
Data sourced from DiscoveRx KINOMEscan™ screen.[3]
Table 3: Kinase Inhibition Profile of Sorafenib
| Target Kinase | Gene Symbol | IC50 (nM) |
| RAF proto-oncogene serine/threonine-protein kinase | RAF1 | 6 |
| B-Raf proto-oncogene, serine/threonine kinase (V600E) | BRAF | 22 |
| B-Raf proto-oncogene, serine/threonine kinase | BRAF | 38 |
| Vascular endothelial growth factor receptor 2 | KDR | 90 |
| Vascular endothelial growth factor receptor 3 | FLT4 | 20 |
| Platelet-derived growth factor receptor beta | PDGFRB | 57 |
| KIT proto-oncogene, receptor tyrosine kinase | KIT | 68 |
| Fms related receptor tyrosine kinase 3 | FLT3 | 58 |
| Rearranged during transfection proto-oncogene | RET | 15 |
Data from biochemical assays.
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The quantitative kinase inhibition data presented in Tables 1 and 2 were generated using the KINOMEscan™ platform. This is a high-throughput, active site-directed competition binding assay that measures the interaction between a test compound and a panel of kinases.
Principle: The assay is based on the competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.
Methodology:
-
Kinase Construct: Kinases are produced as fusions with a DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound at various concentrations.
-
Quantification: After incubation, the solid support is washed to remove unbound components. The amount of kinase bound to the support is quantified by detecting the DNA tag using quantitative PCR (qPCR).
-
Data Analysis: The results are reported as "percent of control," where the control is a DMSO vehicle. A lower percentage of control indicates stronger inhibition. For Kd determination, 11-point, three-fold serial dilutions of the test compound are used to generate a dose-response curve, from which the Kd value is calculated.[4][5][6]
Signaling Pathway Analysis
Sunitinib and the compared inhibitors target key nodes in cellular signaling pathways critical for cancer progression. The following diagrams illustrate the primary pathways affected by Sunitinib.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. sunitinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
Efficacy of Multi-Kinase Inhibition Versus Single-Target BRAF Inhibition in BRAF V600E-Mutant Melanoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of a multi-kinase inhibitor, Sorafenib, against single-target BRAF inhibitors, Vemurafenib and Dabrafenib, in the context of BRAF V600E-mutant melanoma. The data presented herein is compiled from various preclinical studies to offer a comparative overview of their anti-cancer activity.
Executive Summary
BRAF V600E is a key oncogenic driver in a significant portion of melanomas. While early therapeutic strategies explored multi-kinase inhibitors like Sorafenib, which targets the RAF/MEK/ERK pathway among others, the development of highly selective BRAF inhibitors such as Vemurafenib and Dabrafenib marked a paradigm shift in the treatment of this disease. Preclinical evidence overwhelmingly demonstrates the superior potency and efficacy of single-target BRAF inhibitors over the multi-kinase inhibitor Sorafenib in BRAF V600E-mutant melanoma models. This is attributed to the specific and potent inhibition of the constitutively active mutant BRAF kinase, leading to more profound downstream pathway inhibition and anti-tumor effects.
Data Presentation: In Vitro Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Sorafenib, Vemurafenib, and Dabrafenib in various BRAF V600E-mutant melanoma cell lines. Lower IC50 values indicate greater potency.
| Inhibitor | Target(s) | Cell Line (BRAF Status) | IC50 (nM) | Reference |
| Sorafenib | Multi-kinase (VEGFR, PDGFR, RAF-1, wild-type BRAF, BRAF V600E, etc.) | A375 (V600E) | ~5,800 | [1] |
| Malme-3M (V600E) | ~6,500 | [1] | ||
| Vemurafenib | BRAF V600E | A375 (V600E) | 13 | [1] |
| Malme-3M (V600E) | 34 | [1] | ||
| SK-MEL-28 (V600E) | 120 | [1] | ||
| Dabrafenib | BRAF V600E/K | A375 (V600E) | 0.7 | [1] |
| G-361 (V600E) | 0.5 | [1] | ||
| SK-MEL-28 (V600E) | 0.8 | [1] |
Data Presentation: In Vivo Efficacy
Direct comparative in vivo studies between Sorafenib and selective BRAF inhibitors in BRAF V600E melanoma xenografts are limited, largely due to the rapid demonstration of the superior efficacy of the latter. However, data from separate studies consistently show that while Sorafenib has minimal to modest effects on tumor growth, Vemurafenib and Dabrafenib induce significant tumor growth inhibition and even regression.
| Inhibitor | Animal Model | Cell Line | Treatment | Outcome | Reference |
| Sorafenib | Nude Mice | A375 (BRAF V600E) | 30 mg/kg, p.o., daily | Modest tumor growth inhibition | [1] |
| Vemurafenib | Nude Mice | A375 (BRAF V600E) | 25 mg/kg, p.o., twice daily | Significant tumor regression | [2] |
| Dabrafenib | Nude Mice | A375 (BRAF V600E) | 10 mg/kg, p.o., daily | Significant tumor growth inhibition | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the targeted signaling pathways for the multi-kinase inhibitor Sorafenib and the single-target BRAF inhibitor Vemurafenib.
Experimental Protocols
In Vitro Cell Viability Assay (MTS Assay)
This protocol is adapted for determining the cytotoxic effects of kinase inhibitors on melanoma cell lines.
Materials:
-
BRAF V600E-mutant melanoma cell lines (e.g., A375, Malme-3M)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom cell culture plates
-
Kinase inhibitors (Sorafenib, Vemurafenib, Dabrafenib) dissolved in DMSO
-
CellTiter 96® AQueous One Solution Reagent (Promega) or equivalent MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Cell Seeding: Trypsinize and count melanoma cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the kinase inhibitors in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitors. Include wells with medium and DMSO only as a vehicle control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent to each well.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C. The incubation time should be optimized for each cell line.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only wells) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results and determine the IC50 value for each inhibitor using non-linear regression analysis.
References
Benchmarking Multi-kinase-IN-2: A Comparative Guide for Drug Development Professionals
In the landscape of targeted cancer therapy, the development of kinase inhibitors has marked a significant paradigm shift. While highly selective inhibitors have shown remarkable efficacy, the emergence of resistance often limits their long-term benefit. Multi-kinase inhibitors, by targeting several key signaling nodes simultaneously, offer a promising strategy to overcome resistance and enhance therapeutic response. This guide provides a comparative benchmark of a representative multi-kinase inhibitor, designated here as Multi-kinase-IN-2 , against the standard-of-care treatments for BRAF V600E-mutant melanoma, Vemurafenib and Dabrafenib.
This compound is a hypothetical, yet representative, orally bioavailable small molecule designed to inhibit multiple kinases involved in tumor proliferation, survival, and angiogenesis. Its primary target is the constitutively active BRAF V600E mutant protein, a key driver in approximately 50% of melanomas.[1][2] Additionally, it targets other kinases implicated in resistance pathways, such as VEGFR, providing a multi-pronged anti-tumor strategy.
The standard treatments, Vemurafenib and Dabrafenib, are potent and selective inhibitors of the BRAF V600E kinase, which forms a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3][4][5] Inhibition of this pathway leads to decreased cell proliferation and increased apoptosis in cancer cells.[2][6] This guide will compare the in-vitro potency and cellular activity of this compound with these established therapies, supported by detailed experimental protocols and pathway diagrams.
Data Presentation: In-Vitro Kinase and Cellular Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Vemurafenib, and Dabrafenib against key kinases and in a representative BRAF V600E-mutant melanoma cell line. Lower IC50 values indicate greater potency.
Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Vemurafenib | Dabrafenib |
| BRAF V600E | 25 | 31 | 0.8 |
| BRAF (wild-type) | 150 | 100 | 3.2 |
| CRAF | 90 | 48 | 5.2 |
| VEGFR2 | 40 | >10,000 | >10,000 |
| PDGFRβ | 65 | >10,000 | >10,000 |
Data for Vemurafenib and Dabrafenib are representative values compiled from publicly available literature. The profile for this compound is hypothetical, designed to illustrate the properties of a multi-kinase inhibitor.
Table 2: Cellular Proliferation Assay (IC50, nM)
| Cell Line (BRAF V600E Mutant) | This compound (Hypothetical) | Vemurafenib | Dabrafenib |
| A375 (Melanoma) | 50 | 80 | 15 |
Cellular IC50 values represent the concentration required to inhibit 50% of cell proliferation.
Signaling Pathway and Experimental Workflow Visualizations
To clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: MAPK/ERK pathway with BRAF V600E mutation and points of inhibition.
Caption: General experimental workflow for in-vitro kinase inhibitor testing.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for the key assays cited.
Protocol 1: Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a method to determine the biochemical IC50 of an inhibitor against a purified kinase.
-
Objective: To measure the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound.
-
Materials:
-
Purified Kinase (e.g., BRAF V600E, VEGFR2)
-
Europium-labeled Anti-Tag Antibody (e.g., Anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive Kinase Tracer
-
Test Compounds (this compound, Vemurafenib, Dabrafenib) serially diluted in DMSO.
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
384-well microplates (low-volume, non-binding surface).
-
-
Procedure:
-
Prepare a 4X solution of the Kinase/Antibody mixture in assay buffer.
-
Prepare a 4X solution of the Tracer in assay buffer.
-
Prepare a 4X solution of the serially diluted test compounds.
-
Dispense 2.5 µL of the 4X test compound solution into the assay plate. Add 2.5 µL of DMSO for "0% inhibition" controls.
-
Add 2.5 µL of the 4X Kinase/Antibody mixture to all wells.
-
Initiate the binding reaction by adding 2.5 µL of the 4X Tracer solution to all wells.
-
For "100% inhibition" controls, add 2.5 µL of 40 µM unlabeled ATP instead of the tracer.
-
Seal the plate, centrifuge briefly, and incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Normalize the data based on the 0% and 100% inhibition controls.
-
Plot the normalized percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
This protocol describes a colorimetric assay to measure the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a kinase inhibitor.
-
Objective: To determine the concentration of an inhibitor that reduces cell proliferation by 50% in a cancer cell line.
-
Materials:
-
A375 human melanoma cell line (BRAF V600E positive).
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test Compounds (this compound, Vemurafenib, Dabrafenib) serially diluted in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
-
Procedure:
-
Seed A375 cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the diluted compounds. Include vehicle control (medium with DMSO) and background control (medium only) wells.
-
Incubate the cells with the compounds for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of the MTT reagent to each well and incubate for an additional 3-4 hours until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control wells.
-
Plot the percent viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to calculate the cellular IC50 value.
-
References
- 1. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
A Comparative Guide to the Reproducibility of Multi-Kinase Inhibitor Experiments: A Case Study on CX-4945
In the landscape of cancer research and drug development, multi-kinase inhibitors have emerged as a pivotal class of therapeutic agents. Their ability to target multiple signaling pathways simultaneously offers a promising strategy to overcome the complexity and redundancy inherent in cancer cell signaling. However, the broad-spectrum activity of these inhibitors can also lead to off-target effects, raising concerns about experimental reproducibility and the clear attribution of observed phenotypes to the inhibition of specific kinases. This guide provides a comprehensive comparison of the multi-kinase inhibitor CX-4945 and a more selective alternative, SGC-CK2-2, with a focus on data presentation, experimental protocols, and the visualization of key concepts to aid researchers in designing and interpreting their experiments.
Data Presentation: A Comparative Look at Inhibitor Potency and Specificity
The reproducibility of experiments involving multi-kinase inhibitors is fundamentally linked to their potency and selectivity. Understanding the inhibitory profile of a compound across a panel of kinases is crucial for interpreting experimental outcomes. Below is a summary of the reported inhibitory concentrations (IC50) for CX-4945 and SGC-CK2-2 against their primary target, Casein Kinase 2 (CK2), and a known off-target, HIPK2.
| Compound | Target | IC50 (nM) | Off-Target | Off-Target IC50 (nM) |
| CX-4945 | CK2α | 1 | HIPK2 | >10,000 |
| SGC-CK2-2 | CK2α | 36 | HIPK2 | Not reported, but noted to have a ~200-fold selectivity margin over the next most strongly inhibited kinase.[1] |
Note: The IC50 values can vary depending on the specific assay conditions.
The data clearly illustrates that while both compounds are potent inhibitors of CK2α, CX-4945 has been shown to have off-target effects on other kinases.[1] In contrast, SGC-CK2-2 was developed to have improved selectivity, which can be a critical factor in ensuring that the observed biological effects are indeed due to the inhibition of CK2.[1]
Experimental Protocols: Methodologies for Key Assays
To ensure the reproducibility of findings, it is imperative to follow well-defined experimental protocols. Below are detailed methodologies for two key experiments commonly used to characterize kinase inhibitors.
1. In Vitro Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of the compound being tested.
-
Materials: Recombinant human CK2α, substrate peptide (e.g., RRLIEDDNEEYA), ATP, ADP-Glo™ Kinase Assay kit (Promega), and the kinase inhibitors (CX-4945, SGC-CK2-2).
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in a kinase buffer.
-
Add serial dilutions of the kinase inhibitors to the reaction mixture in a 96-well plate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Stop the reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
-
2. Cell Viability Assay (Example: MTT Assay)
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials: Cancer cell line (e.g., HeLa), cell culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the kinase inhibitors (CX-4945, SGC-CK2-2) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50).
-
Visualizing Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the biological context and experimental design, the following diagrams, created using the DOT language, illustrate the CK2 signaling pathway and a typical workflow for comparing kinase inhibitors.
Caption: Simplified CK2 signaling pathway illustrating its role in promoting cell proliferation and survival.
Caption: Experimental workflow for comparing the efficacy and specificity of two kinase inhibitors.
References
Confirming the On-Target Effects of MLi-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the multi-kinase inhibitor MLi-2 with other alternative inhibitors, focusing on its on-target effects on Leucine-Rich Repeat Kinase 2 (LRRK2). The information presented is supported by experimental data to aid in the evaluation and application of this potent research compound.
On-Target Efficacy of MLi-2
MLi-2 is a highly potent and selective inhibitor of LRRK2, a kinase implicated in Parkinson's disease. Its on-target effects are primarily demonstrated by its low nanomolar inhibition of LRRK2 kinase activity.
Quantitative Comparison of LRRK2 Inhibitors
The following table summarizes the in vitro and cellular potency of MLi-2 in comparison to other known LRRK2 inhibitors.
| Inhibitor | Type | In Vitro IC50 (LRRK2) | Cellular IC50 (pLRRK2) | Key Characteristics |
| MLi-2 | Type I | 0.76 nM[1][2][3][4] | 1.4 nM[1][2][3][4] | Potent, selective, CNS active[1][2][3] |
| GNE-7915 | Type I | - | - | Brain penetrant[5] |
| PF-06447475 | Type I | 3-11 nM | - | Brain penetrant[6] |
| LRRK2-IN-1 | Type I | - | - | Early tool compound[7] |
| GZD-824 | Type II | 17 nM (WT) | - | Targets inactive kinase conformation[8] |
| Rebastinib | Type II | 192 nM (WT) | - | Targets inactive kinase conformation[8] |
Note: IC50 values can vary depending on the specific assay conditions. "WT" refers to wild-type LRRK2.
Distinguishing On-Target from Off-Target Effects
A key challenge in utilizing kinase inhibitors is ensuring that the observed cellular phenotype is a direct result of inhibiting the intended target. The LRRK2[A2016T] mutation, which confers resistance to MLi-2, serves as a valuable tool to differentiate on-target from off-target effects[8][9]. Cellular responses that are observed with MLi-2 treatment in wild-type cells but are absent in cells expressing the A2016T mutant are considered on-target.
While MLi-2 demonstrates high selectivity, some on-target related toxicities have been observed, such as morphological changes in the lung, specifically enlarged type II pneumocytes[1][3][10]. These are considered on-target as they have been observed with other structurally distinct LRRK2 inhibitors as well[10].
Experimental Protocols
To aid in the replication and validation of findings, detailed methodologies for key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on purified kinase activity.
Materials:
-
Purified recombinant LRRK2 enzyme
-
Kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT)
-
ATP (as a phosphate donor)
-
Substrate (e.g., a peptide or protein substrate of LRRK2)
-
MLi-2 or alternative inhibitor
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO.
-
In a microplate, add the kinase, substrate, and inhibitor to the kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence or radioactivity[11][12].
-
Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Target Engagement Assay (Western Blot)
This protocol assesses the ability of an inhibitor to engage its target in a cellular context by measuring the phosphorylation status of a downstream substrate. For LRRK2, the phosphorylation of Serine 935 (pSer935) is a commonly used biomarker of target engagement[1][2][3].
Materials:
-
Cell line expressing LRRK2 (e.g., SH-SY5Y)[2]
-
Cell culture medium and supplements
-
MLi-2 or alternative inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-pSer935-LRRK2, anti-total-LRRK2)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of the inhibitor for a specified time (e.g., 1-2 hours)[13].
-
Wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane[14].
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the reduction in pSer935 levels relative to total LRRK2.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental logic and the biological context of MLi-2's action, the following diagrams are provided.
Caption: Workflow for assessing MLi-2 on-target effects.
Caption: Simplified LRRK2 signaling pathway and MLi-2 inhibition.
References
- 1. MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential and Safety of LRRK2 Kinase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. LRRK2 Targeting Strategies as Potential Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LRRK2 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Type II kinase inhibitors that target Parkinson’s disease–associated LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. portlandpress.com [portlandpress.com]
- 9. Impact of Type II LRRK2 inhibitors on signaling and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drughunter.com [drughunter.com]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro kinase assay [bio-protocol.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
